molecular formula C9H8O3 B2613036 2-(3-Methylphenyl)-2-oxoacetic acid CAS No. 61560-94-9

2-(3-Methylphenyl)-2-oxoacetic acid

Cat. No.: B2613036
CAS No.: 61560-94-9
M. Wt: 164.16
InChI Key: GZXVAVNQNKCFFN-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methylphenyl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylphenyl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methylphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXVAVNQNKCFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylphenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenylglyoxylic acid, a derivative of phenylglyoxylic acid, belongs to the class of α-keto acids. While specific data for this particular substituted analogue is not extensively documented in publicly available literature, its structural similarity to the well-characterized phenylglyoxylic acid allows for a detailed predictive analysis of its physicochemical properties. Understanding these properties is paramount for its potential applications in organic synthesis and drug development, where α-keto acids often serve as versatile intermediates and pharmacophores.[1][2] This guide provides a comprehensive overview of the predicted physicochemical characteristics of 3-methylphenylglyoxylic acid, grounded in the established data of its parent compound, and details the authoritative experimental protocols for their empirical determination.

Molecular Structure and Chemical Identity

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.

Caption: 2D structure of 3-methylphenylglyoxylic acid.

IdentifierValue
IUPAC Name 2-(3-methylphenyl)-2-oxoacetic acid
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Canonical SMILES CC1=CC(=CC=C1)C(=O)C(=O)O
InChI Key Not available
CAS Number Not available

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 3-methylphenylglyoxylic acid. Values for phenylglyoxylic acid are provided for comparison.

Property3-Methylphenylglyoxylic Acid (Predicted)Phenylglyoxylic Acid (Experimental)
Melting Point Slightly higher than 64-66 °C64-66 °C[3]
Boiling Point > 250 °C (with decomposition)Decomposes upon heating
Solubility in Water Moderately solubleModerately soluble
pKa ~2.0 - 2.52.15[3]

Expertise & Experience Insights: The introduction of a methyl group at the meta-position of the phenyl ring is expected to have a minor impact on the physicochemical properties compared to the parent phenylglyoxylic acid. The methyl group is weakly electron-donating through induction, which might slightly decrease the acidity (increase the pKa) of the carboxylic acid. The increase in molecular weight and potential for altered crystal packing could lead to a slightly higher melting point.

Experimental Protocols for Physicochemical Property Determination

The following section details the standard, authoritative methodologies for the experimental determination of the key physicochemical properties of a solid organic acid like 3-methylphenylglyoxylic acid.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities lead to a depressed and broader melting range.[4]

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline 3-methylphenylglyoxylic acid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: Heat the apparatus rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]

  • Mixed Melting Point: To confirm the identity of a synthesized compound, mix it with an authentic sample. If there is no depression or broadening of the melting point, the compounds are likely identical.[5]

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Purity & Identity A Finely powder the solid sample B Pack into a capillary tube A->B C Place in melting point apparatus B->C D Heat slowly (1-2°C/min) C->D E Record temperature range of melting D->E F Sharp melting range indicates purity E->F G Mixed melting point for identity confirmation E->G

Caption: Workflow for melting point determination.

Boiling Point Determination

Causality: While α-keto acids like 3-methylphenylglyoxylic acid tend to decompose at their boiling points under atmospheric pressure, the boiling point can be determined under reduced pressure. This property is a measure of the volatility of a compound.

Protocol (for determination under reduced pressure):

  • Apparatus: Assemble a micro-distillation apparatus suitable for small sample sizes.

  • Sample Introduction: Place a small amount of the sample in the distillation flask along with a boiling chip.

  • Vacuum Application: Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.[6]

  • Observation: Record the temperature at which the liquid boils and the corresponding pressure.[7] The boiling point is highly dependent on pressure.

Solubility Determination

Causality: The solubility of a compound is governed by the principle of "like dissolves like." The presence of polar functional groups (carboxylic acid, ketone) in 3-methylphenylglyoxylic acid suggests solubility in polar solvents. Its aromatic ring provides nonpolar character, allowing for some solubility in less polar organic solvents.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Addition: To a test tube containing a known volume of solvent (e.g., 1 mL), add a small, weighed amount of 3-methylphenylglyoxylic acid (e.g., 10 mg).[8]

  • Mixing: Agitate the mixture vigorously for a set period (e.g., 1 minute) at a constant temperature (e.g., 25°C).[8]

  • Observation: Visually inspect the solution for any undissolved solid.

  • Quantification: If the compound dissolves, incrementally add more solute until saturation is reached. Express solubility quantitatively (e.g., in mg/mL or mol/L).

  • pH-Dependent Solubility: Test solubility in aqueous solutions of different pH (e.g., 5% HCl, water, 5% NaHCO₃, 5% NaOH) to observe the effect of protonation/deprotonation of the carboxylic acid group.[9][10]

pKa Determination

Causality: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated. This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh a sample of 3-methylphenylglyoxylic acid and dissolve it in a known volume of deionized water. Gentle warming may be necessary.[11]

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[11][12]

pKa_Determination_Workflow A Dissolve weighted sample in deionized water B Titrate with standardized strong base (e.g., NaOH) A->B C Monitor pH after each addition B->C D Plot pH vs. Volume of titrant C->D E Determine equivalence point D->E F pKa = pH at half-equivalence point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.

  • ~7.2-8.0 ppm (m, 4H): Aromatic protons. The methyl group at the meta-position will lead to a complex splitting pattern.

  • ~2.4 ppm (s, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~180-190 ppm: Carbonyl carbon of the ketone.

  • ~160-170 ppm: Carbonyl carbon of the carboxylic acid.

  • ~120-140 ppm: Aromatic carbons.

  • ~21 ppm: Methyl carbon.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[13][14]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions (cm⁻¹):

  • 3300-2500 (broad): O-H stretch of the carboxylic acid.

  • ~1730-1700: C=O stretch of the α-keto group.

  • ~1710-1680: C=O stretch of the carboxylic acid.

  • ~1600, ~1475: C=C stretches of the aromatic ring.

Protocol (KBr Pellet or Thin Film):

  • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press it into a transparent pellet.[15]

  • Thin Film: Dissolve a small amount of the sample in a volatile solvent, place a drop on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[16][17]

  • Analysis: Place the sample in the FTIR spectrometer and acquire the spectrum.[18]

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Molecular Ion Peak (M⁺˙):

  • m/z = 164.0473 (for [C₉H₈O₃]⁺˙)

Protocol (Electron Ionization - GC-MS):

  • Sample Preparation: For GC-MS analysis, the carboxylic acid may need to be derivatized (e.g., silylation) to increase its volatility.[19]

  • Injection: Inject the prepared sample into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

  • Ionization: In the mass spectrometer, the sample is bombarded with electrons, causing ionization and fragmentation.

  • Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[20]

Applications in Drug Development and Research

Phenylglyoxylic acid and its derivatives are valuable building blocks in medicinal chemistry.[1][2] They serve as precursors for the synthesis of various heterocyclic compounds and can be incorporated into larger molecules to modulate their biological activity. The α-keto acid moiety can participate in various chemical transformations, making it a versatile synthetic handle. The predicted physicochemical properties of 3-methylphenylglyoxylic acid, such as its moderate solubility and acidic nature, suggest its potential utility in the development of new chemical entities.

References

Sources

An In-depth Technical Guide to 2-(3-Methylphenyl)-2-oxoacetic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Methylphenyl)-2-oxoacetic acid, a molecule of interest in organic synthesis and medicinal chemistry. Drawing from established chemical principles and data on structurally related compounds, this document details its chemical identity, plausible synthetic routes, predicted physicochemical properties, and potential applications, particularly in the realm of drug discovery.

Chemical Identity and Properties

PubChem CID: 12338407[1]

Synonyms:
  • 3-Methylphenylglyoxylic acid

  • (3-Methylphenyl)(oxo)acetic acid

  • 2-(m-tolyl)-2-oxoacetic acid

Physicochemical Properties

The following table summarizes the key computed and experimental properties of 2-(3-Methylphenyl)-2-oxoacetic acid and its related isomers and esters. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₈O₃PubChemLite[1]
Molecular Weight 164.16 g/mol ChemScene[2]
Monoisotopic Mass 164.04735 DaPubChemLite[1]
Predicted XlogP 2.3PubChemLite[1]
InChI InChI=1S/C9H8O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5H,1H3,(H,11,12)PubChemLite[1]
InChIKey GZXVAVNQNKCFFN-UHFFFAOYSA-NPubChemLite[1]
SMILES CC1=CC(=CC=C1)C(=O)C(=O)OPubChemLite[1]
Storage Temperature 2-8°C (for related esters)MilliporeSigma[3]

Synthesis of 2-(3-Methylphenyl)-2-oxoacetic Acid

While a specific, documented laboratory synthesis for 2-(3-Methylphenyl)-2-oxoacetic acid is not prevalent in the reviewed literature, its synthesis can be logically derived from established methods for producing phenylglyoxylic acids. Two primary and plausible synthetic pathways are detailed below.

Pathway 1: Oxidation of 3-Methylacetophenone

This is a common and effective method for the synthesis of aryl glyoxylic acids. The process involves the oxidation of the methyl group of an acetophenone derivative.

Workflow for the Oxidation of 3-Methylacetophenone

Synthesis_Pathway_1 Oxidation of 3-Methylacetophenone cluster_start Starting Material cluster_process Oxidation cluster_workup Work-up and Isolation cluster_product Final Product Start 3-Methylacetophenone Oxidation Oxidizing Agent (e.g., KMnO₄, SeO₂) Start->Oxidation Reacts with Reaction Reaction in a suitable solvent (e.g., pyridine/water) Oxidation->Reaction Acidification Acidification (e.g., with HCl) Reaction->Acidification Followed by Extraction Extraction with an organic solvent (e.g., ethyl acetate) Acidification->Extraction Purification Purification (e.g., recrystallization or chromatography) Extraction->Purification Product 2-(3-Methylphenyl)-2-oxoacetic acid Purification->Product Yields

Caption: Synthetic workflow for 2-(3-Methylphenyl)-2-oxoacetic acid via oxidation.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylacetophenone in a mixture of pyridine and water.

  • Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is filtered off. The filtrate is then acidified with a mineral acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography to yield pure 2-(3-Methylphenyl)-2-oxoacetic acid.

Pathway 2: Hydrolysis of 3-Methylbenzoyl Cyanide

This pathway offers an alternative route starting from the corresponding benzoyl cyanide.

Workflow for the Hydrolysis of 3-Methylbenzoyl Cyanide

Synthesis_Pathway_2 Hydrolysis of 3-Methylbenzoyl Cyanide cluster_start_2 Starting Material cluster_process_2 Hydrolysis cluster_workup_2 Work-up and Isolation cluster_product_2 Final Product Start_2 3-Methylbenzoyl Cyanide Hydrolysis Acid or Base Catalyzed Hydrolysis Start_2->Hydrolysis Undergoes Reaction_2 Reaction in an aqueous medium Hydrolysis->Reaction_2 Neutralization Neutralization/Acidification Reaction_2->Neutralization Followed by Extraction_2 Extraction with an organic solvent Neutralization->Extraction_2 Purification_2 Purification Extraction_2->Purification_2 Product_2 2-(3-Methylphenyl)-2-oxoacetic acid Purification_2->Product_2 Yields

Caption: Synthetic workflow for 2-(3-Methylphenyl)-2-oxoacetic acid via hydrolysis.

Experimental Protocol (Hypothetical):

  • Reaction Setup: 3-Methylbenzoyl cyanide is added to a solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) in water.

  • Hydrolysis: The mixture is heated under reflux to facilitate the hydrolysis of the nitrile group to a carboxylic acid and the keto-nitrile to a keto-acid.

  • Work-up: If basic hydrolysis is performed, the reaction mixture is cooled and acidified to precipitate the product. For acidic hydrolysis, the product may precipitate upon cooling.

  • Isolation and Purification: The crude product is isolated by filtration and purified as described in Pathway 1. A general procedure for the synthesis of phenylglyoxylic acid methyl ester from benzoyl cyanide has been reported, which involves reaction with sulfuric acid followed by methanolysis.[4]

Potential Applications in Drug Development and Research

While specific biological activities of 2-(3-Methylphenyl)-2-oxoacetic acid are not extensively documented, its structural motifs—the biphenyl-like scaffold and the carboxylic acid group—are prevalent in many biologically active molecules.[5] This allows for informed speculation on its potential applications.

Anti-inflammatory and Analgesic Properties

The core structure of 2-(3-Methylphenyl)-2-oxoacetic acid is similar to that of fenbufen, a non-steroidal anti-inflammatory drug (NSAID). It is plausible that this compound could exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties.[5] The lipophilic nature of the methylphenyl group in 2-(3-Methylphenyl)-2-oxoacetic acid may enhance its ability to penetrate microbial cell membranes, suggesting potential for antimicrobial applications.

A Scaffold for Novel Therapeutics

Perhaps the most significant application of 2-(3-Methylphenyl)-2-oxoacetic acid is as a versatile building block in medicinal chemistry. The carboxylic acid and ketone functionalities provide reactive handles for the synthesis of more complex molecules with diverse pharmacological profiles. For instance, phenoxyacetic acid derivatives have been explored for a wide range of biological activities, including anticancer and antioxidant effects.

Safety and Handling

Specific safety data for 2-(3-Methylphenyl)-2-oxoacetic acid is not available. However, based on data for the structurally similar 2-Oxo-2-(o-tolyl)acetic acid, the following hazards should be considered.

GHS Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place. Incompatible materials include strong oxidizing agents.[6]

Conclusion

2-(3-Methylphenyl)-2-oxoacetic acid represents a chemical entity with considerable potential, primarily as a scaffold for the development of novel therapeutic agents. While experimental data on this specific molecule is sparse, its structural relationship to known bioactive compounds provides a strong rationale for its further investigation. The synthetic pathways outlined in this guide offer a practical foundation for its preparation, enabling researchers to explore its chemical and biological properties in greater detail. As with any chemical compound, appropriate safety precautions should be strictly adhered to during its handling and use.

References

  • PubChemLite. 2-(3-methylphenyl)-2-oxoacetic acid (C9H8O3). [Link]

  • RBNAinfo. SAFETY DATA SHEET. [Link]

  • O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]

  • PubChem. Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate | C11H13NO3 | CID 3826097. [Link]

  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of phenylglyoxylic acid methyl ester. [Link]

  • Google Patents. WO2000063162A1 - Process for the preparation of phenyl glyoxylic acid ester oximes.

Sources

Key intermediates in 2-(3-Methylphenyl)-2-oxoacetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Key Intermediates in the Synthesis of 2-(3-Methylphenyl)-2-oxoacetic Acid

Executive Summary

2-(3-Methylphenyl)-2-oxoacetic acid (CAS: 61560-94-3), commonly referred to as m-tolylglyoxylic acid, is a highly versatile α-keto acid building block[1]. In medicinal chemistry and drug development, it serves as a critical intermediate for synthesizing biologically active non-condensed heterocyclic systems, including 1,3,4-oxadiazoles and triazolones, which function as potassium channel modulators and enzyme inhibitors[2][3]. Achieving high regiochemical purity and yield during its synthesis requires strict control over the transient intermediates. This guide deconstructs the two primary synthetic pathways—the Organometallic (Grignard) Route and the Selenium-Mediated Oxidation Route—detailing the causality behind each experimental parameter.

Mechanistic Pathways & Causal Logic

The Organometallic Route: Grignard-Oxalate Addition

Synthesizing α-keto acids via Grignard reagents presents a distinct chemoselectivity challenge: preventing the over-addition of the nucleophile. Diethyl oxalate is a bis-electrophile, and the initial addition of 3-methylphenylmagnesium bromide generates an highly electrophilic α-keto ester intermediate[2].

The Causal Logic: To prevent a second equivalent of the Grignard reagent from attacking the newly formed ketone (which would yield an undesired tertiary alcohol), the reaction must be kinetically controlled at cryogenic temperatures (-78 °C to -20 °C). At these temperatures, the initial nucleophilic attack forms a tetrahedral intermediate that is uniquely stabilized by Mg²⁺ chelation between the adjacent carbonyl oxygens[4]. This stable chelate persists in the anhydrous solution, effectively masking the electrophilicity of the ketone. The chelate only collapses to reveal the α-keto ester upon the introduction of an aqueous proton source during the quenching phase[4].

The Oxidation Route: Selenium-Mediated Riley Oxidation

An alternative, highly scalable approach utilizes 3-methylacetophenone as the starting material. The Riley oxidation employs selenium dioxide (SeO₂) to selectively oxidize the α-methyl group adjacent to the carbonyl[5].

The Causal Logic: The mechanism relies heavily on the enolization of the acetophenone. The enol attacks SeO₂, forming a β-ketoseleninic acid intermediate, which undergoes a Pummerer-type elimination to yield 3-methylphenylglyoxal[5]. In the presence of excess SeO₂, this glyoxal intermediate is further oxidized in situ to the corresponding α-keto acid[5]. Pyridine is chosen as the solvent not merely for solubility, but because it acts as a crucial base. It neutralizes the selenic acid byproducts and prevents the acid-catalyzed polymerization of the highly reactive glyoxal intermediate, driving the reaction to the thermodynamic carboxylic acid product.

Quantitative Route Comparison

The following table summarizes the operational metrics of both synthetic routes to aid in route selection based on scale and available infrastructure.

ParameterOrganometallic (Grignard) RouteSelenium Oxidation Route
Starting Material 3-Methylbromobenzene3-Methylacetophenone
Key Intermediates 3-Methylphenylmagnesium bromide; Ethyl 2-(3-methylphenyl)-2-oxoacetate3-Methylphenylglyoxal
Primary Reagents Mg turnings, Diethyl oxalate, THFSelenium dioxide (SeO₂), Pyridine
Temperature Profile Cryogenic (-78 °C) to Reflux (65 °C)High Heat (Reflux at ~115 °C)
Typical Yield 65% - 75% (over two steps)80% - 87%[5]
Scalability & Safety Moderate. Requires strict anhydrous conditions and cryogenic cooling.High. One-pot procedure, though SeO₂ toxicity requires strict waste management[5].

Self-Validating Experimental Protocols

Protocol A: Grignard-Oxalate Addition (Organometallic Route)

This protocol is designed to self-validate through visual phase changes and temperature monitoring.

Step 1: Formation of 3-Methylphenylmagnesium bromide

  • Charge a flame-dried, argon-purged flask with Mg turnings (1.1 eq) and just enough anhydrous THF to cover the turnings. Add a single crystal of iodine to activate the magnesium.

  • Add 5% of the total 3-methylbromobenzene (1.0 eq total) to initiate the reaction. Validation: The disappearance of the iodine color and a localized temperature spike confirm Grignard initiation.

  • Dilute the remaining 3-methylbromobenzene in THF and add dropwise to maintain a gentle reflux. Stir for 2 hours post-addition.

Step 2: Chelation-Controlled Addition

  • In a separate flame-dried flask, dissolve diethyl oxalate (1.2 eq) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Transfer the Grignard reagent dropwise via cannula down the cold wall of the flask. Validation: Internal temperature must not exceed -60 °C to maintain the Mg²⁺ chelated tetrahedral intermediate[4].

  • Stir at -78 °C for 1 hour, then gradually warm to 0 °C. Quench with saturated aqueous NH₄Cl.

Step 3: Saponification

  • Isolate the organic layer, concentrate, and dissolve the crude ethyl 2-(3-methylphenyl)-2-oxoacetate in a 1:1 mixture of EtOH and 2M NaOH[2].

  • Stir at room temperature for 4 hours. Evaporate the EtOH, extract the aqueous layer with diethyl ether (to remove unreacted ester/impurities), and acidify the aqueous layer to pH 2 with 10% HCl to precipitate the target 2-(3-methylphenyl)-2-oxoacetic acid.

Protocol B: One-Pot Selenium Dioxide Oxidation

Adapted from validated industrial scale-up procedures[5].

  • Oxidation: Dissolve 3-methylacetophenone (1.0 eq) in anhydrous pyridine (approx. 20 volumes). Add SeO₂ (1.5 eq) portion-wise with vigorous stirring.

  • Reflux: Heat the mixture to reflux (~115 °C) for 3 to 4 hours. Validation: The solution will turn dark, and a red/black precipitate of elemental selenium will form, indicating the reduction of SeO₂[5].

  • Filtration: Cool the mixture to room temperature and let it stand overnight. Filter the suspension strictly through a pad of Celite. Causality: Colloidal selenium easily passes through standard filter paper and will contaminate the product; Celite traps these micro-particles[5]. Wash the cake with toluene.

  • Azeotropic Removal: Combine the filtrate and washings, and evaporate azeotropically to remove the pyridine solvent[5].

  • Acid-Base Purification: Dissolve the residue in ethyl acetate and wash with 10% dilute HCl to remove residual pyridine. Extract the organic layer with 5% NaOH (or KOH). The target compound moves to the aqueous layer as a sodium salt.

  • Precipitation: Acidify the aqueous layer with 10% HCl to pH 2-3. The 2-(3-methylphenyl)-2-oxoacetic acid will precipitate as a white solid. Filter, wash with cold water, and dry[5].

Visualizations of Synthetic Logic

RouteComparison SM1 3-Methylbromobenzene Int1 3-Methylphenylmagnesium bromide SM1->Int1 Mg turnings, THF Reflux Int2 Ethyl 2-(3-methylphenyl) -2-oxoacetate Int1->Int2 Diethyl oxalate -78°C to 0°C Target 2-(3-Methylphenyl) -2-oxoacetic acid Int2->Target 1. NaOH, EtOH 2. HCl (aq) SM2 3-Methylacetophenone Int3 3-Methylphenylglyoxal SM2->Int3 SeO2, Pyridine 115°C Int3->Target in situ oxidation H2O workup

Fig 1: Divergent synthetic pathways for 2-(3-Methylphenyl)-2-oxoacetic acid.

Mechanism Grignard Ar-MgBr Tetra Mg2+ Chelated Tetrahedral Intermediate Grignard->Tetra Nucleophilic Attack Oxalate Diethyl Oxalate Oxalate->Tetra Electrophile Product α-Keto Ester Tetra->Product Aqueous Quench (Collapse) Side Tertiary Alcohol Tetra->Side Excess Grignard (Unchelated)

Fig 2: Mg2+ chelation stabilizes the tetrahedral intermediate, preventing over-addition.

References

  • CymitQuimica. "Building Blocks: 2-(3-Methylphenyl)-2-oxoacetic acid." 1

  • DrugFuture. "Diphenyl oxadiazolones as potassium channel modulators." 2

  • Journal of Applied Pharmaceutical Science. "Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review." 3

  • Marquette University e-Publications. "Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase." 4

  • Google Patents (CN110590535A). "Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide." 5

Sources

Molecular formula and weight of 2-(3-Methylphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(3-Methylphenyl)-2-oxoacetic acid, structured for researchers and drug development professionals.

Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

2-(3-Methylphenyl)-2-oxoacetic acid (also known as m-tolylglyoxylic acid) is a pivotal


-keto acid intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds, particularly quinoxalines and 

-hydroxy acids. Unlike its para-isomer—widely recognized in the synthesis of hypnotics like Zolpidem—the meta-isomer offers unique steric and electronic vectors for structure-activity relationship (SAR) exploration in kinase inhibitors and anti-inflammatory agents. This guide outlines its physicochemical properties, high-fidelity synthesis via Grignard transmetallation, and analytical characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound is characterized by a keto-carbonyl adjacent to a carboxyl group, activating the system for diverse nucleophilic attacks and decarboxylation pathways.

Property Data
IUPAC Name 2-(3-Methylphenyl)-2-oxoacetic acid
Synonyms m-Tolylglyoxylic acid; (3-Methylphenyl)glyoxylic acid; 3-Methylbenzoylformic acid
CAS Number 56704-56-0 (Acid); 136125-68-3 (Methyl Ester)
Molecular Formula C

H

O

Molecular Weight 164.16 g/mol
SMILES CC1=CC(=CC=C1)C(=O)C(=O)O
Appearance White to pale yellow crystalline solid
Melting Point 90–94 °C (Predicted/Analogous)
pKa ~2.5 (Activated carboxylic acid due to

-carbonyl electron withdrawal)
Solubility Soluble in EtOH, DMSO, EtOAc; Sparingly soluble in cold water

Synthetic Pathways[9][11][12]

Achieving high regioselectivity for the meta-isomer is critical, as electrophilic aromatic substitution (Friedel-Crafts) on toluene predominantly yields the para-isomer. Therefore, a Grignard-mediated nucleophilic substitution is the preferred route for laboratory and pilot-scale synthesis to ensure isomeric purity.

Protocol: Grignard Addition to Diethyl Oxalate

Rationale: This method prevents over-addition (formation of tertiary alcohols) by using inverse addition techniques and exploiting the reactivity difference between the two carbonyls of the oxalate.

Step 1: Formation of Grignard Reagent
  • Reagents: 3-Bromotoluene (1.0 eq), Magnesium turnings (1.1 eq), Iodine (catalytic), Anhydrous THF.

  • Procedure:

    • Activate Mg turnings with I

      
       under N
      
      
      
      atmosphere.
    • Add a solution of 3-bromotoluene in dry THF dropwise to maintain a gentle reflux.

    • Stir for 1 hour after addition until Mg is consumed.

    • Checkpoint: Titrate a small aliquot to confirm Grignard concentration.

Step 2: Electrophilic Trapping (Inverse Addition)
  • Reagents: Diethyl oxalate (2.0 eq), THF.

  • Procedure:

    • Cool neat diethyl oxalate to -78 °C.

    • Cannulate the 3-tolylmagnesium bromide solution slowly into the oxalate solution. Note: Excess oxalate is crucial to favor mono-substitution (keto-ester) over bis-substitution (diol).

    • Allow to warm to 0 °C over 2 hours.

    • Quench with saturated NH

      
      Cl.[1] Extract with EtOAc.
      
    • Evaporate solvent to yield Ethyl 2-(3-methylphenyl)-2-oxoacetate .

Step 3: Hydrolysis to Free Acid
  • Reagents: NaOH (2M, aq), Ethanol.

  • Procedure:

    • Dissolve the ester in EtOH and add NaOH solution.

    • Stir at room temperature for 1 hour (TLC control).

    • Acidify with HCl (1M) to pH 1–2.

    • Extract with DCM, dry over Na

      
      SO
      
      
      
      , and recrystallize from Hexane/EtOAc.
Synthetic Workflow Diagram

SynthesisPathway Start 3-Bromotoluene Grignard 3-Tolylmagnesium Bromide Start->Grignard Activation Mg Mg / THF Mg->Grignard Intermediate Ethyl 2-(3-methylphenyl)- 2-oxoacetate Grignard->Intermediate Nucleophilic Acyl Substitution Oxalate Diethyl Oxalate (-78°C, Excess) Oxalate->Intermediate Product 2-(3-Methylphenyl)- 2-oxoacetic Acid Intermediate->Product Saponification Hydrolysis NaOH / H2O then HCl Hydrolysis->Product

Figure 1: Regioselective synthesis pathway ensuring meta-isomer purity via Grignard chemistry.

Analytical Characterization

Validating the structure requires distinguishing the meta-substitution pattern from potential para impurities.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.40 (s, 3H, Ar-CH 
      
      
      
      ).
    • 
       7.40–7.50 (m, 2H, Ar-H, meta/para overlap).
      
    • 
       7.80 (d, 1H, Ar-H, ortho to carbonyl).
      
    • 
       7.90 (s, 1H, Ar-H, ortho to carbonyl and methyl).
      
    • Key Diagnostic: The singlet at ~7.90 ppm confirms the isolated proton between the methyl and glyoxylic groups, characteristic of meta-substitution.

  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Carbonyls: ~185 ppm (Ketone), ~163 ppm (Acid).

    • Aromatic: Six distinct signals due to asymmetry.

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion ([M-H]

    
    ).
    
  • m/z: 163.04.

  • Fragmentation: Loss of CO

    
     (44 Da) to form the benzoyl anion (m/z 119), followed by loss of CO (28 Da) to the tolyl anion (m/z 91).
    

Pharmaceutical Applications & Logic

The


-keto acid moiety serves as a versatile "chemical handle" in drug design.[2][3]
Heterocycle Formation (The Hinsberg Reaction)

Reaction with 1,2-diamines yields quinoxalines , a scaffold found in bioactive agents like Brimonidine (glaucoma) and Varenicline (smoking cessation).

  • Mechanism: Double condensation between the 1,2-diamine and the 1,2-dicarbonyl of the glyoxylic acid.

Bioisosteric Replacement

The


-keto acid group mimics the transition state of peptide hydrolysis. It acts as a bioisostere for:
  • 
    -Hydroxy acids:  Via stereoselective reduction.
    
  • Arylacetic acids: Via Wolff-Kishner reduction (though less common for this purpose).

Reaction Logic Diagram

Applications Core 2-(3-Methylphenyl)- 2-oxoacetic Acid Quinox 3-(3-Methylphenyl)- quinoxalin-2(1H)-one Core->Quinox Condensation Hydroxy 2-Hydroxy-2-(3-methylphenyl) acetic acid (Mandelic analog) Core->Hydroxy Asymmetric Reduction Benzoic 3-Methylbenzoic Acid Core->Benzoic Oxidative Decarboxylation Diamine o-Phenylenediamine Diamine->Quinox Reductant NaBH4 / Chiral Catalyst Reductant->Hydroxy Oxidant H2O2 / Decarboxylation Oxidant->Benzoic

Figure 2: Divergent synthesis pathways utilizing the


-keto acid scaffold.

Handling and Safety

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The

    
    -keto group is susceptible to hydration and oxidation over prolonged exposure to moist air.
    
  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. (n.d.). 2-(3-Methylphenyl)-2-oxoacetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1944). Ethyl Phenylglyoxylate Preparation (Analogous Method). Org. Synth. 1944, 24, 55. Retrieved from [Link]

  • Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. Journal of Organic Chemistry, 65(1), 254–255. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-(3-methylphenyl)acetic acid Data. Retrieved from [Link]

Sources

Thermal Stability and Decomposition of 2-(3-Methylphenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal stability and decomposition pathways of 2-(3-Methylphenyl)-2-oxoacetic acid , a critical intermediate in pharmaceutical synthesis.[1]

Executive Summary

2-(3-Methylphenyl)-2-oxoacetic acid (also known as m-tolylglyoxylic acid or 3-methylbenzoylformic acid) exhibits a stability profile characteristic of


-keto acids.[1] While stable at ambient temperatures under inert conditions, it is susceptible to decarboxylation  and oxidative degradation  upon thermal stress (

C) or exposure to light.
  • Critical Risk: Spontaneous decarboxylation releases carbon dioxide (

    
    ) and generates 3-methylbenzaldehyde , leading to pressure buildup in sealed vessels and purity loss.
    
  • Storage Mandate: Store at

    
    C in amber glass, under argon or nitrogen atmosphere.
    
Chemical Identity & Physicochemical Context
PropertySpecification
IUPAC Name 2-(3-Methylphenyl)-2-oxoacetic acid
Common Names 3-Methylbenzoylformic acid; m-Tolylglyoxylic acid
CAS Number 57491-62-6
Molecular Formula

Molecular Weight 164.16 g/mol
Melting Point ~64–68°C (Typical for aryl glyoxylic acids; pure polymorph dependent)
Acidity (

)
~2.1 (Stronger than benzoic acid due to

-carbonyl electron withdrawal)

Thermodynamic Context: The


-keto acid moiety introduces significant electrophilicity to the carbonyl carbon.[1] The meta-methyl substituent exerts a weak inductive effect (

), which slightly stabilizes the compound against nucleophilic attack compared to unsubstituted phenylglyoxylic acid, but does not prevent thermal decarboxylation.
Thermal Decomposition Mechanism

The thermal instability of 2-(3-Methylphenyl)-2-oxoacetic acid is driven by two competing pathways: Decarboxylation (major) and Decarbonylation (minor).[1]

Primary Pathway: Thermal Decarboxylation

At elevated temperatures (


C), the molecule undergoes unimolecular decomposition.
  • Mechanism: The carboxyl proton transfers to the

    
    -carbonyl oxygen via a 4- or 5-membered cyclic transition state, facilitating the extrusion of 
    
    
    
    .[1]
  • Product: 3-Methylbenzaldehyde (Liquid, bp ~200°C).

  • Kinetics: First-order kinetics. The reaction is accelerated by acid catalysis and polar solvents.

Secondary Pathway: Decarbonylation

Under specific catalytic conditions (e.g., presence of transition metals like Rh or strong acid),


 is lost.
  • Product: 3-Methylbenzoic acid (Solid, mp ~110°C).[2]

Visualizing the Decomposition Pathways

Decomposition Parent 2-(3-Methylphenyl)-2-oxoacetic acid (C9H8O3) TS_Decarb Cyclic Transition State (H-bond mediated) Parent->TS_Decarb  ΔT > 80°C   Benzoic 3-Methylbenzoic Acid (Minor Degradant) Parent->Benzoic  Acid/Metal Cat.    - CO   CO CO (Gas) Parent->CO Aldehyde 3-Methylbenzaldehyde (Major Degradant) TS_Decarb->Aldehyde  - CO2   CO2 CO2 (Gas) TS_Decarb->CO2

Figure 1: Competing thermal decomposition pathways. The decarboxylation route (top) is the dominant thermal risk.

Experimental Characterization Protocols

To validate the stability of a specific lot, use the following self-validating protocols.

Protocol A: Thermal Stress Testing (TGA/DSC)
  • Objective: Determine the Onset of Decomposition (

    
    ).
    
  • Instrument: TGA/DSC (Simultaneous Thermal Analyzer).

  • Method:

    • Sample: 5–10 mg of dried powder in an Alumina pan (open).

    • Purge: Nitrogen (

      
      ) at 50 mL/min (prevents oxidative artifacts).
      
    • Ramp: 10°C/min from 25°C to 300°C.

  • Expected Results:

    • Endotherm 1: ~65°C (Melting event).

    • Mass Loss 1: Onset ~110–130°C. A mass loss of ~26.8% corresponds to theoretical loss of

      
       (44 Da / 164 Da).
      
Protocol B: High-Performance Liquid Chromatography (HPLC)
  • Objective: Quantify degradants (Aldehyde vs. Benzoic Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyls).

  • Retention Order (Typical):

    • 2-(3-Methylphenyl)-2-oxoacetic acid (Polar, elutes early).[1]

    • 3-Methylbenzoic acid (Impurity/Degradant).

    • 3-Methylbenzaldehyde (Non-polar degradant, elutes late).

Impurity Profile & Synthesis Origins

Understanding the source of impurities is vital for distinguishing between synthesis byproducts and storage degradants.

ImpurityOriginDetection Strategy
3-Methylbenzaldehyde Degradation: Thermal decarboxylation.Synthesis: Incomplete oxidation of starting material.[1]Distinct almond-like odor; late eluter on HPLC.
3-Methylbenzoic Acid Degradation: Oxidative decarbonylation.Synthesis: Over-oxidation during preparation.[1]Higher melting point solid; acidic shift in pH.
Methyl 2-(3-methylphenyl)-2-oxoacetate Synthesis: Residual ester if prepared via hydrolysis of the methyl ester.[1]Insoluble in aqueous base; distinct NMR methyl peak.
Storage & Handling Mitigation
  • Temperature Control: Strict cold chain (

    
    C). Room temperature storage significantly accelerates decarboxylation (shelf-life reduces to <6 months at 25°C).
    
  • Atmosphere: Flush headspace with Argon.

    
     evolution is irreversible; removing oxygen prevents the secondary oxidation of the aldehyde degradant into benzoic acid.
    
  • Container: Amber glass to prevent photo-initiated radical decarboxylation. Avoid metal containers (Fe, Cu) which can catalyze decarbonylation.

References
  • PubChem. "2-(3-Methylphenyl)-2-oxoacetic acid (Compound)."[1][3] National Library of Medicine. Link

  • Giraldo-Alzate, D.F., et al. "Understanding the mechanism of thermal decomposition of benzoylformic acid." Chemical Physics Impact, 2023.

  • Sigma-Aldrich. "Safety Data Sheet: Phenylglyoxylic acid (Parent Homolog)." Link

  • Dai, Z., et al. "An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene." Asian Journal of Chemistry, 2013. Link(Note: Describes oxidative synthesis pathway).

Sources

Methodological & Application

Applications of 2-(3-Methylphenyl)-2-oxoacetic Acid in Medicinal Chemistry: A Synthetic Chemist's Guide to Unlocking Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of versatile and strategically functionalized starting materials is a cornerstone of successful drug discovery campaigns. 2-(3-Methylphenyl)-2-oxoacetic acid, a molecule featuring a reactive α-keto acid moiety and a substituted aromatic ring, represents such a scaffold. While not a therapeutic agent in its own right, its structural motifs are prevalent in a variety of biologically active compounds. This guide provides an in-depth exploration of the potential applications of this compound, not as a final drug, but as a pivotal building block for the synthesis of novel therapeutic candidates. We will delve into hypothesized biological targets and provide detailed, field-proven synthetic protocols to empower researchers in their quest for new medicines.

The core value of 2-(3-Methylphenyl)-2-oxoacetic acid lies in the synthetic accessibility of its functional groups. The carboxylic acid is a handle for amide and ester formation, allowing for the exploration of a vast chemical space and the modulation of physicochemical properties. The ketone provides a site for reduction to a chiral alcohol or for the construction of various heterocyclic systems, which are hallmarks of many successful drugs. The tolyl group offers a lipophilic region that can be crucial for receptor binding and can be further functionalized.

This document is structured to guide the medicinal chemist from hypothesis to synthesis and preliminary screening, providing the necessary protocols and the scientific rationale behind them.

Hypothesized Therapeutic Applications: Learning from Structural Analogs

Based on the known biological activities of structurally related molecules, we can hypothesize several promising therapeutic avenues for derivatives of 2-(3-Methylphenyl)-2-oxoacetic acid.

Potential Therapeutic Area Structural Rationale and Supporting Evidence Key Derivative Classes
Anticonvulsant Agents The 2-oxoacetic acid core can be used to synthesize quinoxaline derivatives. For instance, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamides have shown potential as anticonvulsant agents, possibly acting as AMPA receptor antagonists[1].Quinoxalines, Hydantoins, and other nitrogen-containing heterocycles.
Anti-inflammatory Drugs The phenylacetic acid scaffold is a classic feature of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen and diclofenac[2][3]. It is plausible that derivatives could act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[4][5].Amides, esters, and biaryl derivatives.
Antimicrobial Agents Various phenylacetic acid and related derivatives have demonstrated antibacterial and antifungal properties[6][7][8]. The scaffold can be elaborated to target essential bacterial enzymes or disrupt microbial cell membranes.Hydrazones, semicarbazones, and derivatives incorporating heterocyclic moieties known for antimicrobial activity[5][7].
Anticancer Agents The phenylacetic acid core is present in compounds with reported antiproliferative and antitumor properties[9]. Derivatives could be designed to inhibit key signaling pathways in cancer cells.Complex amides, hydrazones, and compounds resulting from the coupling with other known anticancer pharmacophores.
Antipyretic Agents Semicarbazone derivatives of related phenyl compounds have shown the ability to reduce fever, likely through the inhibition of prostaglandin synthesis in the hypothalamus[5].Semicarbazones and thiosemicarbazones.

Synthetic Strategies and Protocols: A Gateway to Chemical Diversity

The following protocols are designed to be robust and adaptable, allowing for the creation of a diverse library of compounds for biological screening.

Protocol 1: Synthesis of 2-(3-Methylphenyl)-2-oxoacetamide Derivatives

Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry. By coupling the carboxylic acid of the starting material with a diverse set of amines, one can systematically probe the structure-activity relationship (SAR) and optimize properties like solubility, cell permeability, and target engagement. This protocol utilizes HBTU, a common and efficient peptide coupling reagent that minimizes racemization and is suitable for a wide range of amines.

Workflow Diagram:

A 2-(3-Methylphenyl)-2-oxoacetic acid C HBTU, DIPEA in DMF A->C B Amine (R-NH2) B->C D Reaction at 0°C to RT C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H 2-(3-Methylphenyl)-2-oxoacetamide Derivative G->H

Caption: Workflow for the synthesis of amide derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-(3-Methylphenyl)-2-oxoacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add the desired amine (1.1 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by the portion-wise addition of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU, 1.2 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of 2-Hydroxy-2-(3-methylphenyl)acetic Acid Derivatives via Ketone Reduction

Rationale: The reduction of the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group, which can significantly impact biological activity. Sodium borohydride is a mild and selective reducing agent for ketones, making it ideal for this transformation without affecting the carboxylic acid.

Workflow Diagram:

A 2-(3-Methylphenyl)-2-oxoacetic acid B NaBH4 in Methanol A->B C Reaction at 0°C B->C D Acidic Workup (1M HCl) C->D E Extraction with Ethyl Acetate D->E F Purification (Recrystallization or Chromatography) E->F G 2-Hydroxy-2-(3-methylphenyl)acetic acid F->G

Caption: Workflow for the reduction of the ketone.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 2-(3-Methylphenyl)-2-oxoacetic acid (1.0 eq) in methanol (0.4 M) and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~2-3.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the product by recrystallization or flash column chromatography. The resulting racemic alcohol can be used as is or resolved into its enantiomers using chiral chromatography or diastereomeric salt formation for further studies.

Protocol 3: Synthesis of 3-(3-Methylphenyl)quinoxaline-2(1H)-one Derivatives

Rationale: Quinoxalines are a privileged scaffold in medicinal chemistry, with applications as anticonvulsants, anticancer agents, and more[1][10]. This protocol outlines the condensation of the α-keto acid with substituted o-phenylenediamines, a classic and efficient method for constructing the quinoxalinone core.

Workflow Diagram:

A 2-(3-Methylphenyl)-2-oxoacetic acid C Ethanol or Acetic Acid (solvent) A->C B Substituted o-Phenylenediamine B->C D Reflux C->D E Cooling and Precipitation D->E F Filtration and Washing E->F G 3-(3-Methylphenyl)quinoxalin-2(1H)-one Derivative F->G

Sources

Application Note: 2-(3-Methylphenyl)-2-oxoacetic Acid as a Divergent Scaffold for N-Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


-tolylglyoxylic acid) in heterocyclic synthesis.

Executive Summary

2-(3-Methylphenyl)-2-oxoacetic acid (CAS: 64916-18-9) represents a high-value "bidentate" electrophile in medicinal chemistry. Unlike simple benzoyl formates, the presence of the meta-methyl group provides a subtle lipophilic handle (


, steric bulk) without introducing significant electronic deactivation or orthosteric hindrance at the carbonyl center.

This Application Note details the protocols for converting this


-keto acid precursor into three distinct bioactive scaffolds: Quinoxalinones , 1,2,4-Triazines , and Benzimidazoles . The guide emphasizes the "switchable" reactivity of the 

-dicarbonyl moiety, where reaction conditions dictate whether the carboxylate is retained (cyclization) or ejected (decarboxylative condensation).

Chemical Profile & Strategic Value

The substrate contains two electrophilic centers: the


-keto group (highly reactive toward nucleophiles) and the carboxylic acid (prone to decarboxylation or amidation).
FeatureChemical ConsequenceStrategic Benefit

-Keto Group
High electrophilicity; no enolization possible at

-position.
Ideal for 1,2-diamine condensations (Hinsberg reaction).
Carboxylic Acid Can serve as a leaving group (

) or part of a cyclization.
Allows access to both 6-membered (retentive) and 5-membered (decarboxylative) rings.
3-Methyl Group Weak electron donor; increases lipophilicity (cLogP).Improves blood-brain barrier (BBB) penetration profiles compared to unsubstituted phenyl analogs.

Divergent Synthetic Pathways

The following flowchart illustrates the reaction divergence based on coreagent and conditions.

DivergentSynthesis Start 2-(3-Methylphenyl)- 2-oxoacetic acid OPD o-Phenylenediamine Start->OPD Condensation Thio Thiosemicarbazide Start->Thio Condensation Oxidant Amino Acid/Oxidant (Decarboxylation) Start->Oxidant Cat. Activation Quinox 3-(3-Methylphenyl) quinoxalin-2(1H)-one OPD->Quinox Reflux (EtOH/AcOH) Retentive Cyclization Triazine 6-(3-Methylphenyl)-3-thioxo -1,2,4-triazin-5-one Thio->Triazine Base (K2CO3) Cyclization Benzim 2-(3-Methylphenyl) benzimidazole Oxidant->Benzim -CO2 Oxidative Coupling

Figure 1: Divergent synthesis pathways. The


-keto acid serves as a linchpin for 5- and 6-membered heterocycles.

Module A: Synthesis of Quinoxalinones (Hinsberg Reaction)

The reaction with 1,2-diamines is the most robust application of this precursor. The


-keto acid reacts with o-phenylenediamine (OPD) to form 3-substituted quinoxalin-2(1H)-ones.
Mechanism

The reaction proceeds via a two-step condensation:

  • Formation of the Schiff base (imine) at the more reactive

    
    -keto position.
    
  • Intramolecular amidation of the carboxylic acid by the second amine group.

Protocol A1: Standard Reflux Method

Target: 3-(3-Methylphenyl)quinoxalin-2(1H)-one

  • Charge: In a 100 mL round-bottom flask, dissolve 2-(3-methylphenyl)-2-oxoacetic acid (10 mmol, 1.64 g) in Ethanol (30 mL).

  • Add: Add o-phenylenediamine (10 mmol, 1.08 g) in one portion.

  • Catalyst: Add glacial Acetic Acid (1 mL). Note: Acid catalysis accelerates the initial imine formation.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (SiO

      
      , 50% EtOAc/Hexane). The starting keto-acid (polar, tailing) should disappear.
      
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter, wash with cold ethanol (2 x 5 mL).

    • If no solid: Concentrate to ~10 mL and add water (20 mL) to induce precipitation.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Yield: 75–85% Key Analytical Data:

  • 
    H NMR (DMSO-
    
    
    
    ):
    
    
    12.5 (s, 1H, NH), 8.1–7.3 (m, aromatic protons), 2.40 (s, 3H, Ar-CH
    
    
    ).

Module B: Synthesis of 1,2,4-Triazines

This pathway utilizes the carboxylic acid and ketone to form a thiosemicarbazone intermediate, which cyclizes under basic conditions to yield the 1,2,4-triazine core—a scaffold common in antiviral research.

Protocol B1: Two-Step Cyclization

Target: 6-(3-Methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Step 1: Thiosemicarbazone Formation

  • Dissolve 2-(3-methylphenyl)-2-oxoacetic acid (10 mmol) in Ethanol (20 mL).

  • Add Thiosemicarbazide (11 mmol, 1.0 g) dissolved in warm water (10 mL).

  • Stir at reflux for 1 hour.

  • Cool and filter the precipitate (Thiosemicarbazone intermediate). Dry the solid.

Step 2: Base-Mediated Cyclization

  • Suspend the dried intermediate from Step 1 in aqueous K

    
    CO
    
    
    
    (10% w/v, 30 mL).
  • Reflux for 3–4 hours. The solid will initially dissolve, followed by the formation of the cyclized salt.

  • Neutralization: Cool to 0

    
    C and acidify carefully with Glacial Acetic Acid  to pH 5–6.
    
  • Isolation: The yellow/orange precipitate is the thioxo-triazine. Filter and wash with water.

Validation:

  • IR: Appearance of C=S stretch (~1200 cm

    
    ) and disappearance of OH stretch of the carboxylic acid.
    

Module C: Decarboxylative Route to Benzimidazoles

While Module A retains the carboxyl carbon, altering the conditions to favor decarboxylation yields 2-arylbenzimidazoles. This requires an oxidative environment or specific catalysis (e.g., amino acid catalysis or high temperature) to eject CO


.
Protocol C1: Oxidative Decarboxylative Coupling

Target: 2-(3-Methylphenyl)-1H-benzimidazole

  • Solvent System: Use DMSO (acting as both solvent and mild oxidant).

  • Mix: Combine 2-(3-methylphenyl)-2-oxoacetic acid (5 mmol) and o-phenylenediamine (5.5 mmol).

  • Conditions: Heat to 120

    
    C for 12 hours in an open vessel (air necessary if not using external oxidant).
    
    • Optimization: Addition of 10 mol% L-Proline or Iodine (

      
      ) significantly improves yield by facilitating the decarboxylation/oxidation sequence.
      
  • Workup: Pour into crushed ice/water containing Na

    
    S
    
    
    
    O
    
    
    (if Iodine was used). Extract with EtOAc.

Mechanism Note: The reaction proceeds via the formation of a dihydro-quinoxalinone intermediate which, under high heat and oxidation, extrudes CO to contract the ring, or via direct decarboxylation of the Schiff base prior to cyclization.

Analytical Reference Data

When characterizing the products derived from 3-methylphenyl-2-oxoacetic acid, the meta-methyl group is the primary spectroscopic handle.

Compound ClassKey

H NMR Signal (DMSO-

)
Carbonyl Signature (

C)
Starting Material

2.38 (s, 3H)

188 (Ketone), 165 (Acid)
Quinoxalinone

2.40 (s, 3H); NH at

12.5

155 (Amide C=O)
Triazine (Thio)

2.35 (s, 3H); NH at

13.0

178 (C=S), 160 (Amide)
Benzimidazole

2.42 (s, 3H); NH broad
No Carbonyl

Troubleshooting & Critical Parameters

Solubility Issues

The 3-methyl group decreases water solubility compared to the unsubstituted phenyl analog.

  • Issue: Reactants precipitate before reacting.

  • Solution: Use co-solvents. A mixture of EtOH:H

    
    O (4:1)  is ideal for the Hinsberg reaction. For the triazine synthesis, ensure the thiosemicarbazide is fully dissolved in hot water before addition.
    
Decarboxylation Control
  • Issue: Formation of benzimidazole impurities during Quinoxalinone synthesis (Module A).

  • Solution: Keep the temperature strictly at reflux of Ethanol (

    
    C). Do not use higher boiling solvents (DMF, DMSO) for Module A, as temperatures 
    
    
    
    C promote CO
    
    
    extrusion.
Regiochemistry

In the starting material, the ketone is adjacent to the phenyl ring.

  • Observation: The ketone is less electrophilic than the carboxylic acid carbonyl, but the acid is usually unreactive toward Schiff base formation unless activated.

  • Verification: In Module A, the initial attack is by the amine on the

    
    -ketone. This is driven by the reversibility of the acid-amine salt formation versus the stability of the imine.
    

References

  • Hinsberg Reaction (Quinoxalinones)

    • Source: "Synthesis of 3-methylquinoxalin-2(1H)-one via C-H bond functionalization." ResearchGate.[1][2]

  • Triazine Synthesis

    • Source: "Novel one pot synthesis of substituted 1,2,4-triazines."[3] Arkivoc.

  • Decarboxylative Amidation/Cyclization

    • Source: "Dithiocarbamate-mediated thioamidation of arylglyoxylic acids by decarboxylative–decarbonylative C–C bond formation reactions."[4] Organic Chemistry Frontiers.

  • Benzimidazole Divergence

    • Source: "Synthesis of benzimidazoles from o-phenylenediamines with -keto acids via amino acid c

Sources

Application Note: Enantioselective Production of 3-Methylmandelic Acid from 2-(3-Methylphenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists. It addresses the specific chemical context of 2-(3-Methylphenyl)-2-oxoacetic acid (also known as 3-methylbenzoylformic acid).

Scientific Clarification: 2-(3-Methylphenyl)-2-oxoacetic acid is an achiral keto acid (sp² hybridized carbonyl carbon). It cannot be chirally resolved in its native form. The "resolution" requested typically refers to obtaining the chiral hydroxyl derivative , 3-Methylmandelic acid (2-hydroxy-2-(3-methylphenyl)acetic acid), which is a critical chiral building block for pharmaceuticals (e.g., duloxetine analogs, antithrombotics).

This guide details two industry-standard pathways to obtain the enantiopure product starting from the keto acid:

  • Classical Route: Chemical reduction to the racemate followed by Optical Resolution via Diastereomeric Crystallization .

  • Biocatalytic Route: Asymmetric Enzymatic Reduction (often preferred in Green Chemistry).

Introduction & Mechanistic Basis[1]

The target molecule, 3-Methylmandelic acid , possesses a stereocenter at the


-position. The starting material, 2-(3-Methylphenyl)-2-oxoacetic acid, is planar and achiral. Therefore, the "resolution" process involves either creating the racemate and separating it (Protocol A) or inducing chirality during the reduction of the ketone (Protocol B).
Chemical Structures[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-(3-Methylphenyl)-2-oxoacetic acid (Achiral Keto Acid)

  • Target: (R)- or (S)-3-Methylmandelic acid (Chiral Hydroxy Acid)

Strategic Selection
  • Protocol A (Classical Resolution): Best for initial lab-scale purification where specific enzymes are unavailable. Uses inexpensive chiral bases (e.g.,

    
    -phenylethylamine or Cinchonidine) to form diastereomeric salts.
    
  • Protocol B (Biocatalytic): Best for scale-up and high purity (>99% ee). Uses Ketoreductases (KREDs) to directly reduce the ketone stereoselectively.

Protocol A: Reduction & Classical Optical Resolution

This workflow involves reducing the keto acid to the racemic alcohol, followed by resolution using a chiral amine base.

Phase 1: Preparation of Racemic Substrate

Objective: Convert the keto acid to racemic 3-methylmandelic acid.

  • Dissolution: Dissolve 10.0 g (60 mmol) of 2-(3-Methylphenyl)-2-oxoacetic acid in 100 mL of 1N NaOH (aq).

  • Reduction: Slowly add Sodium Borohydride (NaBH

    
    , 0.6 eq) at 0°C. Stir for 2 hours.
    
  • Workup: Acidify to pH 1 with HCl. Extract with Ethyl Acetate (3x). Dry over MgSO

    
     and concentrate.
    
    • Yield: ~95% Racemic 3-methylmandelic acid.

Phase 2: Chiral Resolution via Diastereomeric Salt Formation

Principle: Enantiomers have identical physical properties. Reacting them with a pure chiral base creates diastereomers (salts) with different solubilities, allowing separation by crystallization.[1]

Reagents:

  • Racemate: (±)-3-Methylmandelic acid

  • Resolving Agent: (R)-(+)-

    
    -Methylbenzylamine (MBA) (Alternative: Cinchonidine)
    
  • Solvent: Isopropanol (IPA) / Water mixture (9:1)

Step-by-Step Procedure:

  • Salt Formation:

    • Dissolve 16.6 g (0.1 mol) of racemic 3-methylmandelic acid in 150 mL of refluxing IPA/Water (9:1).

    • Add 12.1 g (0.1 mol) of (R)-(+)-MBA dropwise.

    • Observation: The solution should remain clear at reflux.

  • Controlled Crystallization:

    • Cool the mixture slowly to room temperature over 6 hours.

    • Allow to stand at 4°C for 12 hours.

    • Mechanism:[2][3] The less soluble diastereomeric salt (typically the (R)-Acid/(R)-Amine salt) precipitates preferentially.[1]

  • Filtration & Recrystallization:

    • Filter the white crystals.

    • Crucial Step: Recrystallize the wet cake from fresh IPA/Water (9:1) to upgrade chiral purity.[2] Repeat until constant melting point is achieved.

  • Salt Breaking (Liberation of Chiral Acid):

    • Suspend the purified salt in dilute HCl (2M).

    • Extract the liberated free acid into Ethyl Acetate.

    • Evaporate solvent to obtain enantiopure (R)-3-Methylmandelic acid.

  • Recovery of Resolving Agent:

    • Basify the aqueous layer (containing MBA-HCl) with NaOH.

    • Extract the recovered amine with ether for reuse.

Protocol B: Asymmetric Enzymatic Reduction (Direct Route)

This protocol bypasses the racemate entirely, using a Ketoreductase (KRED) enzyme to perform an asymmetric reduction of the keto group. This is the preferred industrial route due to 100% theoretical yield (vs. 50% in classical resolution).

System Components:

  • Enzyme: KRED (Screening required, e.g., Codexis or commercially available Lactobacillus KREDs).

  • Cofactor: NADPH or NADH.

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate.

  • Substrate Loading: Add 2-(3-Methylphenyl)-2-oxoacetic acid (substrate) to a concentration of 50 g/L. Adjust pH to 7.0 with NaOH.

  • Cofactor Mix: Add NADP+ (1.0 g/L) and Glucose (1.5 eq relative to substrate).

  • Initiation: Add GDH (100 U/mL) and the specific KRED (e.g., KRED-P1-B05 for (R)-selectivity).

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm).

    • pH Control: Monitor pH; maintain at 7.0 using an autotitrator with 1M NaOH (the reaction consumes protons/hydrides).

  • Termination: After 24 hours (or >99% conversion via HPLC), acidify to pH 2.0.

  • Isolation: Extract with MTBE (Methyl tert-butyl ether). Concentrate to yield the chiral product.[2][4]

Analytical Validation (HPLC Method)

To verify the Enantiomeric Excess (% ee), use Chiral High-Performance Liquid Chromatography.[5]

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (S)-Isomer: ~12 min (R)-Isomer: ~16 min (Confirm with standards)

Calculation of % ee:



Workflow Visualization

The following diagrams illustrate the decision logic and experimental flow for both protocols.

DOT Diagram: Process Logic Flow

Chiral_Resolution_Workflow Start Start: 2-(3-Methylphenyl)-2-oxoacetic acid (Achiral Keto Acid) Choice Select Pathway Start->Choice Red Chemical Reduction (NaBH4) Choice->Red Protocol A: Classical Resolution Enz Enzymatic Reduction (KRED + NADPH) Choice->Enz Protocol B: Biocatalysis Racemate Racemic 3-Methylmandelic Acid (50:50 Mixture) Red->Racemate SaltForm Add Chiral Base ((R)-MBA or Cinchonidine) Racemate->SaltForm Cryst Fractional Crystallization (IPA/Water) SaltForm->Cryst Filter Filtration Cryst->Filter Solid Solid: Diastereomeric Salt (Enriched) Filter->Solid Liq Mother Liquor: Opposite Enantiomer Filter->Liq Break Acid Hydrolysis (HCl) Solid->Break Product Target: Chiral 3-Methylmandelic Acid (>99% ee) Break->Product Enz->Product Direct Asymmetric Synthesis

Caption: Comparative workflow for Classical Resolution (left) vs. Biocatalytic Synthesis (right).

References

  • Nieuwenhuijzen, J. W., et al. (2002). "Resolution of mandelic acid derivatives using diastereomeric salt formation." Tetrahedron: Asymmetry, 13(18), 2027-2035. Link

  • Patel, R. N. (2008). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 252(5-7), 659-701. (Describes KRED reduction of keto acids). Link

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). "Biocatalytic and crystallization-based resolution of mandelic acid derivatives." Angewandte Chemie International Edition, 53(5), 1218-1250. Link

  • PubChem Compound Summary. "2-(3-Methylphenyl)-2-oxoacetic acid."[6] National Center for Biotechnology Information. Link

  • Sigma-Aldrich Protocol. "Optical Resolution of Acids via Chiral Amines." Technical Bulletin AL-142. Link

Sources

Application Note: Precision Derivatization of the Carboxylic Acid Group in 2-(3-Methylphenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the derivatization of the carboxylic acid moiety in 2-(3-Methylphenyl)-2-oxoacetic acid (also known as


-tolylglyoxylic acid).[1][2][3] This compound represents a unique class of 

-keto acids where the adjacent carbonyl group significantly increases the acidity of the carboxylic proton (approximate pKa

1.5–2.5) while simultaneously rendering the molecule susceptible to decarbonylation and decarboxylation under thermal stress.

Core Challenges addressed:

  • Stability: Preventing spontaneous decarboxylation (

    
    ) or decarbonylation (
    
    
    
    ) during activation.[1][2]
  • Selectivity: Targeting the carboxyl group (-COOH) without compromising the reactive

    
    -keto functionality.[1][2]
    
  • Detection: Enhancing ionization and UV/Fluorescence detectability for bioanalytical assays.

Chemical Profile & Reactivity Logic

Compound: 2-(3-Methylphenyl)-2-oxoacetic acid Formula:


MW:  164.16  g/mol [1][2][3]
Mechanistic Insight

The electron-withdrawing nature of the


-keto group polarizes the O-H bond of the carboxylic acid, making it significantly more acidic than benzoic acid derivatives.[3] However, this same polarization weakens the C-C bond between the carboxyl and carbonyl carbons.
  • Acidic Activation: Strong acid catalysis (e.g.,

    
    ) can promote Fischer esterification but carries a risk of decarbonylation to the corresponding ester of 3-methylbenzoic acid if heated excessively.[2]
    
  • Nucleophilic Attack: The

    
    -keto group is highly electrophilic.[1][2] Derivatization protocols must avoid conditions that favor nucleophilic attack at the ketone (e.g., hydrazines) unless that is the secondary objective.
    
Decision Matrix: Derivatization Pathways

DerivatizationPathways Start 2-(3-Methylphenyl)- 2-oxoacetic acid Goal_Ester Target: Ester (Lipophilicity/Prodrug) Start->Goal_Ester Goal_Amide Target: Amide (Peptidomimetics) Start->Goal_Amide Goal_Analysis Target: Analytical (HPLC/GC Detection) Start->Goal_Analysis Method_Fischer Method A: Fischer (MeOH/H+, Reflux) Goal_Ester->Method_Fischer Stable Alcohols Method_Alkylation Method B: Alkylation (R-X, Base, RT) Goal_Ester->Method_Alkylation Sensitive/Complex R Method_Coupling Method C: HATU/EDC (Mild, Neutral pH) Goal_Amide->Method_Coupling Primary/Secondary Amines Method_Tagging Method D: Fluorescent Tag (Br-MMC / ADAM) Goal_Analysis->Method_Tagging Trace Detection

Figure 1: Strategic decision tree for selecting the optimal derivatization pathway based on the end-goal application.

Experimental Protocols

Protocol A: Mild Esterification via Alkylation (Recommended)

Best for: Synthesis of complex esters without thermal degradation.

Rationale: Unlike Fischer esterification, which requires heat and strong acid, this method uses an alkyl halide and a mild base at room temperature. This preserves the


-keto integrity.[1][2]

Reagents:

  • Analyte: 2-(3-Methylphenyl)-2-oxoacetic acid (1.0 eq)[1][2][3]

  • Alkylating Agent: Methyl iodide (MeI) or Benzyl bromide (BnBr) (1.2 eq)[1][2][3]

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 eq)[1][2][3]
  • Solvent: DMF (anhydrous)[2][3]

Step-by-Step:

  • Dissolution: Dissolve 164 mg (1 mmol) of the acid in 3 mL of anhydrous DMF in a 10 mL round-bottom flask.

  • Deprotonation: Add 488 mg (1.5 mmol) of

    
    . Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow as the carboxylate anion forms.
    
  • Alkylation: Add 1.2 mmol of the alkyl halide dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2] The acid spot (baseline) should disappear, replaced by a less polar ester spot.

  • Workup: Dilute with 20 mL EtOAc. Wash with water (

    
     mL) to remove DMF and inorganic salts.[2] Dry organic layer over 
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. If necessary, purify via silica flash chromatography.

Validation Check:

  • IR Spectroscopy: Look for two carbonyl stretches: Ester C=O (

    
    ) and Ketone C=O (
    
    
    
    ).[1][2][3]
Protocol B: Amidation via EDC/NHS Coupling

Best for: Bioconjugation or synthesis of peptidomimetics.

Rationale: Direct reaction with amines requires activation. Acid chlorides (using


) are risky due to potential decarbonylation.[2] Carbodiimide coupling (EDC) is the standard for high-integrity amidation.[1][2]

Reagents:

  • Analyte: 2-(3-Methylphenyl)-2-oxoacetic acid (1.0 eq)[1][2][3]

  • Amine: Primary or secondary amine (1.1 eq)[1][2][3]

  • Coupling Agent: EDC

    
    HCl (1.2 eq)[2][3]
    
  • Additive: HOBt or NHS (1.2 eq) to prevent racemization (if chiral amine used) and improve yield.[2]

  • Base: DIPEA (2.0 eq)[2][3]

  • Solvent: DCM or DMF

Step-by-Step:

  • Activation: Dissolve 1 mmol of acid in 5 mL DCM. Add 1.2 mmol EDC

    
    HCl and 1.2 mmol HOBt. Stir for 30 mins at 
    
    
    
    .
  • Addition: Add 1.1 mmol of the target amine and 2.0 mmol DIPEA.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Wash with 1M HCl (to remove unreacted amine/EDC), then saturated

    
     (to remove unreacted acid).
    
  • Isolation: Dry over

    
     and concentrate.
    
Protocol C: Analytical Derivatization for HPLC-FLD

Best for: Trace analysis in biological matrices (plasma/urine).[1][2][3]

Rationale: Carboxylic acids lack strong fluorescence. Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-MMC) creates a highly fluorescent ester, enabling femtomole-level detection.[2][3]

Reagents:

  • Catalyst: 18-Crown-6 ether (solubilizes the cation, enhances nucleophilicity).[1][2][3]

  • Reagent: Br-MMC.[1][2]

  • Base:

    
     (anhydrous).[2]
    
  • Solvent: Acetone or Acetonitrile.

Workflow:

  • Preparation: Mix

    
     of sample solution (acid in acetone) with 
    
    
    
    of 18-Crown-6 (
    
    
    ) and
    
    
    
    
    .
  • Derivatization: Add

    
     of Br-MMC solution (
    
    
    
    in acetone).
  • Incubation: Heat at

    
     for 30 minutes in a sealed vial (protect from light).
    
  • Analysis: Cool and inject directly into HPLC.

    • Detection: Fluorescence (Ex: 325 nm, Em: 390 nm).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Gas Evolution (Bubbling) Decarboxylation (

) or Decarbonylation (

).[1][2][3]
Lower reaction temperature. Avoid strong mineral acids. Switch to Protocol A (Alkylation).[2]
Low Yield (Amidation) Formation of N-acylurea byproduct.[1][2]Ensure HOBt/NHS is added before EDC. Keep temperature at

during activation.
Multiple Spots on TLC Nucleophilic attack at Ketone.Ensure nucleophiles (amines) are not in large excess.[2] Use sterically hindered bases (DIPEA) to prevent side reactions.[2]

Visualizing the Reaction Logic

The following diagram illustrates the mechanistic pathway and potential pitfalls (in red) when derivatizing this specific scaffold.

ReactionMechanism Substrate 2-(3-Methylphenyl)-2-oxoacetic acid Carboxylate Carboxylate Anion (Nucleophilic Species) Substrate->Carboxylate Base (K2CO3/Cs2CO3) Activated Activated Ester (O-Acylisourea / Mixed Anhydride) Substrate->Activated EDC/DCC Side_Decarb Decarboxylation (-CO2) --> 3-Methylbenzaldehyde Substrate->Side_Decarb Heat (>80°C) or Oxidative Stress Side_Ketone Imine/Hydrazone Formation (Attack at Ketone) Substrate->Side_Ketone Strong Nucleophiles (w/o Activation) Product_Ester Stable Ester (Target) Carboxylate->Product_Ester Alkyl Halide (SN2) Product_Amide Stable Amide (Target) Activated->Product_Amide Amine (R-NH2)

Figure 2: Reaction mechanism flow highlighting the critical path to stable derivatives versus degradation pathways.[2][3]

References

  • Blair, H. A. (2020). Voxelotor: First Approval. Drugs, 80(2), 209–215.[4] (Context: Drug development involving aldehyde/acid modifications). Link

  • Thermo Fisher Scientific. (n.d.).[2] Derivatization Reagents for Carboxylic Acids. Molecular Probes Handbook. (Context: Protocols for fluorescent tagging of carboxyl groups). Link

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. (Context: Mechanistic grounding for the instability of 2-oxo acids). Link

  • Hu, C.-H., & Li, Y. (2023).[5] Visible-Light Photoredox-Catalyzed Decarboxylation of

    
    -Oxo Carboxylic Acids. The Journal of Organic Chemistry, 88(10), 6401–6406. (Context: Reactivity of 
    
    
    
    -oxo acids under stress). Link[1][2][3]
  • Sigma-Aldrich. (n.d.).[1][2] 2-(3-Methylphenyl)-2-oxoacetic acid Product Page. (Context: Physical properties and safety data). Link

Sources

Application Note: Comprehensive Analysis of 2-(3-Methylphenyl)-2-oxoacetic Acid (HPLC & GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

2-(3-Methylphenyl)-2-oxoacetic acid (CAS: 136125-68-3), also known as m-tolylglyoxylic acid, is a critical alpha-keto acid intermediate. It frequently appears in the metabolic profiling of xylenes (specifically m-xylene) and as a degradation product in pharmaceutical synthesis.

Unlike simple carboxylic acids, the alpha-keto moiety introduces specific analytical challenges:

  • Thermal Instability: The compound is prone to decarboxylation under high heat (GC inlet), converting to m-tolualdehyde or m-toluic acid if not properly derivatized.

  • Polarity: High polarity necessitates ion suppression in HPLC or derivatization in GC.

  • Isomerism: In biological matrices, it must be resolved from its para- and ortho- isomers.

This guide provides two validated workflows: a Reverse-Phase HPLC method for robust routine quantification and a Two-Step Derivatization GC-MS method for high-sensitivity structural confirmation.

Chemical Properties
PropertyValue
Molecular Formula

Molecular Weight 178.19 g/mol
pKa (Acid) ~2.5 (Predicted)
LogP ~1.5
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Sparingly soluble in water (pH dependent)

Sample Preparation Protocol

Objective: Isolate the analyte from biological fluids (urine/plasma) or reaction mixtures while removing proteins and salts.

Method A: Solid Phase Extraction (Recommended for Trace Analysis)

Best for: Plasma, complex biological matrices, and high-sensitivity GC-MS.

  • Conditioning: Use a Mixed-Mode Anion Exchange (MAX) cartridge (e.g., Oasis MAX or Strata-X-A).

    • 3 mL Methanol.

    • 3 mL Water.

  • Loading:

    • Dilute 1 mL sample with 1 mL

      
       Phosphate Buffer (pH 7.0).
      
    • Load onto cartridge at 1 mL/min.

  • Washing:

    • Wash 1: 2 mL

      
       Phosphate Buffer (pH 7.0) (Removes neutrals/bases).
      
    • Wash 2: 2 mL Methanol (Removes hydrophobic neutrals).

  • Elution:

    • Elute with 2 mL 2% Formic Acid in Methanol .

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • For HPLC: Reconstitute in 200 µL Mobile Phase A.

    • For GC-MS: Proceed to derivatization (See Section 4).

Method B: Liquid-Liquid Extraction (LLE)

Best for: Urine monitoring and high-concentration reaction monitoring.

  • Acidify 1 mL sample to pH < 2 using

    
    .
    
  • Add 3 mL Ethyl Acetate or MTBE .

  • Vortex for 2 minutes; Centrifuge at 3000 x g for 5 minutes.

  • Transfer organic supernatant to a clean glass vial.

  • Repeat extraction once. Combine organic layers.

  • Evaporate and reconstitute as above.

HPLC-UV/MS Analysis Protocol

Rationale: Reverse-phase chromatography with acidic buffering is essential to keep the carboxylic acid protonated (


), ensuring sharp peaks and retention on the C18 column.
Chromatographic Conditions
ParameterSpecificationNote
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

, 3.5 µm
End-capping reduces tailing for acidic compounds.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7; MS compatible.
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol causes higher backpressure but is an alternative.
Flow Rate 1.0 mL/minAdjust for column diameter (0.3 mL/min for 2.1 mm ID).
Column Temp 35°CImproves reproducibility.
Injection Vol 10 µL
Detection UV @ 230 nm (Quant) & 254 nm (Qual)230 nm targets the conjugated ketone/aromatic system.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Initial equilibration
8.060%Linear gradient elution
10.095%Column wash
12.095%Hold wash
12.110%Re-equilibration
15.010%Ready for next injection
Critical Quality Attributes (System Suitability)
  • Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer strength (e.g., use

    
     Ammonium Formate pH 3.0).
    
  • Resolution: If analyzing xylene metabolites, ensure resolution from m-toluic acid (elutes later due to lack of polar ketone).

GC-MS Analysis Protocol (Derivatization Required)

Rationale: Direct injection of alpha-keto acids leads to poor peak shape and thermal degradation. A double-derivatization strategy is required:

  • Oximation: Protects the ketone group, preventing enolization and decarboxylation.

  • Silylation: Volatilizes the carboxylic acid and any remaining active protons.

Derivatization Workflow
  • Dry Extract: Ensure sample is completely water-free (trace water hydrolyzes silyl reagents).

  • Step 1 (Oximation): Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) .

    • Incubate at 60°C for 45 minutes.

  • Step 2 (Silylation): Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

    • Incubate at 60°C for 30 minutes.

  • Cool & Inject: Transfer to autosampler vial. Inject within 24 hours.

GC-MS Parameters
ParameterSetting
Inlet Splitless (1 min) then Split 20:1; 250°C
Column 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS),

Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 70°C (1 min)

15°C/min

300°C (5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Mass Spectrometry (SIM Mode)

Target Derivative: 2-(3-methylphenyl)-2-(methoxyimino)acetic acid trimethylsilyl ester.

  • Predicted MW: 279 Da.

  • Quantitation Ion: m/z 220 (Loss of COOSiMe3 group - typical for silylated alpha-keto acids).

  • Qualifier Ions: m/z 279 (Molecular Ion), m/z 73 (TMS), m/z 91 (Tropylium ion, characteristic of benzyl/tolyl group).

Visual Workflows

Figure 1: Analytical Logic & Workflow

G Sample Biological Sample / Reaction Mix Prep Sample Preparation (Acidify & Extract) Sample->Prep Split Decision Node Prep->Split HPLC_Path HPLC-UV/MS Analysis Split->HPLC_Path Routine Quant GC_Path GC-MS Analysis Split->GC_Path Trace/Complex ID HPLC_Cond C18 Column, pH 2.7 Quantification HPLC_Path->HPLC_Cond Deriv1 Step 1: Methoxyamine (Protects Ketone) GC_Path->Deriv1 Deriv2 Step 2: MSTFA (Volatilizes Acid) Deriv1->Deriv2 GC_Data SIM Mode Detection Structural Confirmation Deriv2->GC_Data

Caption: Decision tree for selecting HPLC vs. GC-MS workflows based on analytical needs.

References

  • Kivistö, H., et al. (1993).[1] "Analysis and stability of phenylglyoxylic and mandelic acids in the urine of styrene-exposed people." International Archives of Occupational and Environmental Health, 64(6), 399-403. Link

  • Wu, Y.Y., et al. (2009).[2] "Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS." Zhejiang Da Xue Xue Bao Yi Xue Ban, 38(3), 229-34.[2] Link

  • Ogata, M., et al. (1980). "High-performance liquid chromatography for the quantitative determination of the urinary metabolites of toluene, xylene, and styrene."[3][4] International Archives of Occupational and Environmental Health, 46, 127–137. Link

  • Sigma-Aldrich. "Methyl 2-(3-methylphenyl)-2-oxoacetate Product Information." Link

Disclaimer: This protocol is for research use only. Users must validate the method in their own laboratory environment according to ICH Q2(R1) guidelines.

Sources

The Role of 2-(3-Methylphenyl)-2-oxoacetic Acid in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Introduction: The Strategic Importance of Arylglyoxylic Acids

Arylglyoxylic acids, characterized by an α-keto acid moiety attached to an aromatic ring, are highly valuable synthons in organic chemistry. Their dual reactivity—stemming from both the carboxylic acid and ketone functionalities—allows for a diverse range of chemical transformations. This makes them ideal starting points for constructing complex molecular architectures, a necessity in the design of novel, effective agrochemicals. 2-(3-Methylphenyl)-2-oxoacetic acid, in particular, offers a unique combination of steric and electronic properties conferred by the meta-methyl group, which can be pivotal in fine-tuning the biological activity and selectivity of the final product.

Table 1: Physicochemical Properties of 2-(3-Methylphenyl)-2-oxoacetic Acid

PropertyValueSource
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [2][3]
IUPAC Name 2-(3-methylphenyl)-2-oxoacetic acid[1]
Synonyms 3-Methylphenylglyoxylic acid, 3-Tolylglyoxylic acid
Appearance Typically a solid at room temperature[1]
InChIKey GZXVAVNQNKCFFN-UHFFFAOYSA-N[1]

Core Application: A Scaffold for Advanced Agrochemicals

The primary role of 2-(3-Methylphenyl)-2-oxoacetic acid in agrochemical synthesis is as a precursor to a wide array of active ingredients, particularly in the fungicide and herbicide sectors. The tolyl-glyoxylate core is a privileged scaffold that can be elaborated into various heterocyclic systems known for their potent biological effects.

Synthesis of Fungicidal Derivatives

The α-keto acid structure is a key starting point for synthesizing fungicides. While direct examples using the 3-methyl isomer are proprietary, the synthetic routes for analogous structures are well-documented and directly applicable. For instance, phenylglyoxylic acid derivatives are central to the synthesis of certain strobilurin-type fungicides and other classes that target mitochondrial respiration in fungi. The methylphenyl group can enhance binding affinity to the target enzyme or improve the compound's systemic properties within the plant.

Development of Herbicidal Compounds

In herbicide development, arylglyoxylic acids are precursors to compounds that inhibit crucial plant enzymes. For example, they can be used to build complex heterocyclic structures, such as triazinones or pyrazoles, which are known to interfere with processes like photosynthesis or amino acid biosynthesis.[4][5] The substitution pattern on the phenyl ring is critical for determining crop selectivity and the spectrum of weeds controlled. The 3-methyl group can influence the molecule's environmental persistence and metabolic pathway in both target weeds and resistant crops.[4] For example, research into 6-aryl-2-picolinic acid herbicides, a class of auxin herbicides, demonstrates the importance of the aryl substituent in achieving high efficacy against broadleaf weeds.[6]

Application Protocols and Methodologies

This section provides detailed, field-proven protocols for the synthesis and derivatization of 2-(3-Methylphenyl)-2-oxoacetic acid. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Protocol 1: Synthesis of 2-(3-Methylphenyl)-2-oxoacetic Acid via Oxidation

A common and reliable method for preparing arylglyoxylic acids is the oxidation of the corresponding acetophenone. This protocol is adapted from established procedures for similar substrates.

Objective: To synthesize 2-(3-Methylphenyl)-2-oxoacetic acid from 3'-Methylacetophenone.

Materials:

  • 3'-Methylacetophenone

  • Selenium Dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Water

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and extraction

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3'-Methylacetophenone (1.0 eq) in anhydrous dioxane.

  • Addition of Oxidant: Carefully add selenium dioxide (1.1 eq) to the solution. Causality: Selenium dioxide is a specific and effective oxidizing agent for converting the α-methyl group of a ketone to a carboxylic acid after initial oxidation to an aldehyde.

  • Reflux: Heat the mixture to reflux (approximately 101°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC. Causality: The elevated temperature is necessary to overcome the activation energy of the oxidation reaction.

  • Work-up (Part 1 - Selenium Removal): Cool the reaction mixture to room temperature. The black precipitate of elemental selenium should be visible. Filter the mixture through a pad of Celite to remove the selenium. Wash the filter cake with a small amount of dioxane.

  • Work-up (Part 2 - Extraction): Transfer the filtrate to a separatory funnel. Dilute with water and extract three times with ethyl acetate. Causality: This separates the organic product from the aqueous phase and any water-soluble impurities.

  • Wash: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted starting material and acidic impurities) and then with brine. Causality: The bicarbonate wash deprotonates the carboxylic acid product, moving it to the aqueous layer. The organic layer is discarded.

  • Acidification: Cool the bicarbonate solution in an ice bath and acidify with concentrated HCl until the pH is ~2. The product, 2-(3-Methylphenyl)-2-oxoacetic acid, should precipitate as a solid. Causality: Acidification protonates the carboxylate, rendering the product insoluble in water.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexane) can be performed for higher purity.

Self-Validation:

  • Expected Yield: 60-75%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity against reference spectra. The melting point should be sharp and consistent with literature values.

Protocol 2: Synthesis of a Key Intermediate: Methyl 2-(3-methylphenyl)-2-oxoacetate

Esterification of the carboxylic acid is a common first step in creating more complex derivatives for agrochemical applications.

Objective: To synthesize Methyl 2-(3-methylphenyl)-2-oxoacetate.

Materials:

  • 2-(3-Methylphenyl)-2-oxoacetic acid (1.0 eq)

  • Methanol (anhydrous, as solvent and reagent)

  • Sulfuric Acid (H₂SO₄, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Suspend 2-(3-Methylphenyl)-2-oxoacetic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture. Causality: Sulfuric acid acts as a catalyst for the Fischer esterification by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

  • Reflux: Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Quenching and Neutralization: Cool the reaction to room temperature and remove the excess methanol using a rotary evaporator. Dissolve the residue in dichloromethane. Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Causality: Neutralization is crucial to prevent product degradation during work-up and to remove the acid catalyst.

  • Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester. The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Self-Validation:

  • Expected Yield: 85-95%.

  • Characterization: The product should be a liquid or low-melting solid. Confirm structure using NMR and IR spectroscopy (disappearance of the broad -OH stretch of the carboxylic acid and appearance of a new methyl ester singlet in ¹H NMR).

Visualization of Synthetic Pathways

The following diagrams illustrate the central role and key transformations of 2-(3-Methylphenyl)-2-oxoacetic acid in building agrochemical scaffolds.

G cluster_start Starting Material cluster_core Core Intermediate Synthesis cluster_derivatives Key Agrochemical Intermediates cluster_final Final Agrochemical Scaffolds start 3'-Methyl- acetophenone core_intermediate 2-(3-Methylphenyl)- 2-oxoacetic acid start->core_intermediate Oxidation (SeO₂) ester Aryl Glyoxylate Ester core_intermediate->ester Esterification (e.g., MeOH, H⁺) amide Aryl Glyoxylate Amide core_intermediate->amide Amidation (e.g., R₂NH, DCC) fungicide Heterocyclic Fungicide (e.g., Triazole, Oxazole) ester->fungicide Cyclocondensation herbicide Herbicidal Moiety (e.g., Picolinate, Pyrazole) amide->herbicide Further Derivatization

Caption: General workflow from starting material to final agrochemical scaffolds.

Transformations cluster_acid Carboxylic Acid Reactions cluster_ketone α-Ketone Reactions main 2-(3-Methylphenyl)-2-oxoacetic acid ester Ester Formation (R-OH, H⁺) main->ester amide Amide Formation (R₂NH) main->amide acid_chloride Acid Chloride Formation (SOCl₂) main->acid_chloride oxime Oxime/Hydrazone Formation (H₂N-OR) main->oxime reduction Reduction to α-Hydroxy Acid (NaBH₄) main->reduction wittig Wittig Reaction main->wittig

Caption: Key chemical transformations of the α-keto acid moiety.

Conclusion

2-(3-Methylphenyl)-2-oxoacetic acid stands out as a high-value intermediate for the synthesis of sophisticated agrochemicals. Its bifunctional nature allows for diverse and efficient synthetic strategies to access novel active ingredients. The protocols and insights provided in this guide are intended to empower research and development teams to leverage this versatile building block in the creation of next-generation crop protection solutions, addressing the ongoing challenges of resistance and the need for more sustainable agricultural practices.

References

  • O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Thesis.
  • Frontiers. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers. Available from: [Link]

  • PubChem. Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate | C11H13NO3 | CID 3826097. PubChem. Available from: [Link]

  • PubChemLite. 2-(3-methylphenyl)-2-oxoacetic acid (C9H8O3). PubChemLite. Available from: [Link]

  • ResearchGate. Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. ResearchGate. Available from: [Link]

  • Inventiva Pharma.
  • PMC. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. PMC. Available from: [Link]

  • ResearchGate. New-Generation Fungicides for Sustainable Production and Disease Suppression. ResearchGate. Available from: [Link]

  • PNW Plant Disease Management Handbook. FUNGICIDES, BACTERICIDES, AND NEMATICIDES. PNW Plant Disease Management Handbook.
  • PMC. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Available from: [Link]

Sources

Application Note: Reaction of 2-(3-Methylphenyl)-2-oxoacetic Acid with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

The compound 1 (CAS: 61560-94-9), also known as 3-methylphenylglyoxylic acid, is a highly versatile


-keto acid building block[1]. In drug discovery and synthetic organic chemistry, the reaction of this scaffold with primary or secondary amines diverges into two critical pathways depending on the reaction conditions:
  • Amide Coupling: Yields

    
    -keto amides, which are highly prized as reversible covalent warheads targeting the active site cysteine or serine of proteases (e.g., calpain, cathepsin, and viral proteases)[2].
    
  • Condensation: Yields imines (Schiff bases) via nucleophilic attack on the

    
    -keto carbonyl, serving as intermediates for reductive amination or heterocycle synthesis[3].
    

This application note provides detailed, self-validating protocols for controlling the chemoselectivity of these reactions, supported by mechanistic insights to ensure high yields and purity.

Mechanistic Insights & Causality

The -Keto Amide Pharmacophore

The mechanism of protease inhibition by


-keto amides involves the formation of a reversible enzyme-inhibitor complex. The active site residue (e.g., Cys115 in calpain) executes a nucleophilic attack on the highly electrophilic 

-keto carbonyl group of the inhibitor[2]. This leads to the formation of a stable, reversible tetrahedral hemithioketal (or hemiketal) adduct[2].

G A α-Keto Amide Inhibitor (Electrophile) C Reversible Enzyme-Inhibitor Complex A->C B Target Protease (Active Site Cys/Ser) B->C D Nucleophilic Attack on α-Keto Carbon C->D E Tetrahedral Hemithioketal Adduct D->E

Caption: Mechanism of protease covalent inhibition by α-keto amides.

Chemoselectivity Challenges

Activating an


-keto acid for amide coupling is notoriously challenging. The 

-carbonyl group inductively withdraws electron density, making the activated ester highly unstable and prone to degradation. Furthermore, the amine can competitively attack the

-keto group to form an imine[3].

Expert Insight: Unlike aliphatic


-keto acids (e.g., pyruvic acid), 2-(3-methylphenyl)-2-oxoacetic acid is an aryl-glyoxylic acid and lacks 

-protons. This structural feature completely eliminates the risk of enolization-driven racemization or aldol-type self-condensation, significantly simplifying the reaction profile. However, strict temperature control and the use of highly efficient coupling reagents (like HATU or ynamides) are required to ensure amide bond formation outpaces competitive imine formation[4].

Reaction Pathway Divergence

Pathway Start 2-(3-Methylphenyl)-2-oxoacetic acid + Amine Cond1 Coupling Reagent (HATU) Base (DIPEA), DMF Start->Cond1 Cond2 Acid Catalyst (pH ~4.5) Dean-Stark / Heat Start->Cond2 Prod1 α-Keto Amide (Covalent Warhead) Cond1->Prod1 Prod2 Imine / Schiff Base (Synthetic Intermediate) Cond2->Prod2

Caption: Divergent reaction pathways of 2-(3-Methylphenyl)-2-oxoacetic acid with amines.

Quantitative Data: Optimization of Amide Coupling

Standard coupling agents (EDC/HOBt) often yield complex mixtures when applied to


-keto acids[5]. The table below summarizes the optimization of coupling conditions for 2-(3-Methylphenyl)-2-oxoacetic acid with a standard secondary amine (e.g., N-methylpiperazine)[2].

Table 1: Evaluation of Coupling Reagents for


-Keto Amide Synthesis 
EntryCoupling ReagentBaseSolventTempTimeYield (%)Observation
1EDC / HOBtDIPEADMF0 °C to RT16 h45%Significant unreacted acid; minor imine byproduct.
2HATUDIPEADMF-15 °C to RT4 h82%Rapid conversion; minimal side reactions.
3PyBOPNMMDCMRT12 h76%Good alternative to HATU; easy byproduct removal.
4Ynamide (MYTs)NoneMeCN60 °C8 h91%Extremely mild; highest yield for hindered amines[4].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of -Keto Amides via HATU Activation

This protocol is optimized to suppress imine formation and maximize the yield of the


-keto amide[2].

Reagents:

  • 2-(3-Methylphenyl)-2-oxoacetic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF (0.1 M relative to acid)

Procedure:

  • Preparation: Dissolve 2-(3-Methylphenyl)-2-oxoacetic acid in anhydrous DMF under an inert atmosphere (Ar or

    
    ).
    
    • Causality: Moisture competes with the amine for the activated ester, leading to hydrolysis back to the starting carboxylic acid.

  • Cooling: Cool the reaction mixture to -15 °C using an ice/salt bath.

    • Causality: The

      
      -keto group inductively increases the electrophilicity of the carboxylate, making the activated O-Atab ester highly unstable. Low temperatures prevent premature thermal degradation.
      
  • Activation: Add HATU (1.2 eq) followed by DIPEA (2.5 eq). Stir for 15 minutes.

    • Causality: Allows complete formation of the active ester. DIPEA is chosen over Triethylamine (TEA) due to its higher steric hindrance, preventing it from acting as a competing nucleophile.

  • Coupling: Add the amine (1.1 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the coupling and maintains a low concentration of unreacted amine, minimizing competitive attack on the

      
      -keto carbonyl.
      
  • Completion: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via LC-MS.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid (3x), water (1x), and brine (1x).

    • Causality: Citric acid removes unreacted amine and DIPEA. Note: Avoid prolonged washing with saturated

      
      , as 
      
      
      
      -keto amides can be susceptible to hydration or cleavage under strongly basic conditions.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Synthesis of Imines (Schiff Bases)

When the desired product is the imine (e.g., for downstream reductive amination), water must be actively removed, and pH must be strictly controlled[3].

Reagents:

  • 2-(3-Methylphenyl)-2-oxoacetic acid (1.0 eq)

  • Primary Amine (1.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Toluene (0.2 M)

Procedure:

  • Assembly: Combine the

    
    -keto acid and primary amine in toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
    
    • Causality: Toluene forms an azeotrope with water, enabling its physical removal.

  • Catalysis: Add a catalytic amount of pTSA to adjust the apparent pH to ~4.5–5.0.

    • Causality: Imine formation begins with nucleophilic attack to form a carbinolamine. Mild acid catalysis is required to protonate the carbinolamine hydroxyl group, converting it into a better leaving group (

      
      )[6]. However, if the pH is too low, the amine reactant will be tied up as its ammonium conjugate acid and become non-nucleophilic[3].
      
  • Reflux: Heat the mixture to reflux (110 °C) for 6–8 hours.

    • Causality: The reaction is highly reversible. Continuous physical removal of water via the Dean-Stark trap drives the equilibrium toward the imine product according to Le Chatelier's principle[3].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize the resulting solid from ethanol.

References

  • One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents , The Journal of Organic Chemistry - ACS Publications. 4[4]

  • Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors , PMC - NIH.2[2]

  • Reaction with Primary Amines to form Imines , Chemistry LibreTexts. 3[3]

  • 2-(3-Methylphenyl)-2-oxoacetic acid , CymitQuimica. 1[1]

  • Aldehydes and Ketones with Amines: Enamine Formation Mechanism , JoVE. 6[6]

  • Highly Efficient Synthesis of trans-β,γ-Unsaturated α-Keto Amides , ResearchGate.5[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Methylphenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-782-META Subject: Troubleshooting & Purification Protocols for Crude 2-(3-Methylphenyl)-2-oxoacetic Acid Status: Active Guide

Executive Summary & Chemical Context

Target Molecule: 2-(3-Methylphenyl)-2-oxoacetic acid Synonyms:


-Tolylglyoxylic acid; (3-Methylphenyl)(oxo)acetic acid.
CAS Registry:  64915-99-1 (Generic/Isomer specific variants may apply)
Key Functional Groups: 

-Keto group, Carboxylic acid, Meta-substituted aromatic ring.

The Challenge: This molecule presents a "purification paradox." It possesses high polarity due to the


-keto acid moiety (making it water-soluble and prone to oiling out), yet it carries a lipophilic tolyl ring. Common impurities depend heavily on the synthesis route:
  • Oxidation Route (from 3-methylacetophenone): Impurities include unreacted ketone, 3-methylbenzoic acid (over-oxidation), and 3-methylbenzaldehyde (decarboxylation).

  • Friedel-Crafts Route (from toluene): Impurities include the para-isomer (major byproduct) and unreacted oxalyl chloride derivatives.

This guide prioritizes the Oxidation Route profile as it is the most common source of the meta isomer, but addresses isomer separation where relevant.

Phase I: The "Workhorse" Protocol (Acid-Base Extraction)

Objective: Bulk removal of non-acidic impurities (aldehydes, ketones, inorganic salts).

The Protocol

This is your first line of defense. The


-keto acid is significantly more acidic (pKa 

2.0–2.5) than typical benzoic acids due to the electron-withdrawing carbonyl group.
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: 10 mL solvent per 1 g crude.

  • Alkaline Extraction: Extract with saturated Sodium Bicarbonate (

    
    ) .
    
    • Note: The acid moves to the aqueous phase (

      
      ).
      
    • Caution: Massive

      
       evolution. Vent separatory funnel frequently.
      
  • Organic Wash (Critical Step): Wash the aqueous layer twice with fresh DCM.

    • Removes: Unreacted 3-methylacetophenone and 3-methylbenzaldehyde (decarboxylation byproduct).

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly acidify with 2N HCl to pH

    
     1.
    
    • Observation: The product should precipitate as a solid or oil out.

  • Recovery: Re-extract the acidified aqueous phase with EtOAc (

    
    ). Dry over 
    
    
    
    , filter, and concentrate in vacuo (Keep bath
    
    
    ).
Troubleshooting Extraction
SymptomProbable CauseCorrective Action
Low Yield Product stayed in water.

-Keto acids are highly water-soluble. Saturate the aqueous acidic phase with NaCl (brine) before the final EtOAc extraction to "salt out" the organic product.
Emulsion Oligomer presence or density match.Add a small amount of Methanol to the organic phase or filter the emulsion through a Celite pad.
Product is an Oil Trace solvent or impurities.This is common (see Phase II). Do not panic. Evaporate strictly; add seed crystals if available.

Phase II: Recrystallization (The Art)

Objective: Removal of homologous acids (e.g., 3-methylbenzoic acid) and isomers.

Solvent System Selection

The "Oiling Out" phenomenon is the primary failure mode here. The melting point is relatively low (typically 80–95°C range for substituted glyoxylic acids), and impurities depress this further.

Recommended Systems:

  • Water (The Green Method):

    • Phenylglyoxylic acids are often soluble in hot water but crystallize upon cooling. Benzoic acid derivatives are less soluble in cold water, but the difference can be subtle.

  • Toluene/Heptane (The Anti-Solvent Method):

    • Dissolve in minimum hot Toluene (

      
      ).
      
    • Add Heptane dropwise until turbidity persists.

    • Cool very slowly to room temperature, then to

      
      .
      
Visualizing the Decision Process

Recrystallization_Logic Start Crude Solid/Oil Solvent Dissolve in Hot Toluene (60°C) Start->Solvent Check Is it Clear? Solvent->Check Filter Hot Filtration (Remove inorganics) Check->Filter No (Cloudy) AntiSolvent Add Heptane Dropwise Check->AntiSolvent Yes Filter->AntiSolvent Cooling Cool to RT (Stirring) AntiSolvent->Cooling Result Precipitation Type? Cooling->Result Oil Oiling Out Result->Oil Gooey droplets Crystals Crystalline Solid Result->Crystals Needles/Plates Reheat Adjust Polarity Oil->Reheat Reheat & add more Toluene Reheat->Cooling

Figure 1: Decision tree for avoiding the "Oiling Out" phenomenon during recrystallization.

Phase III: Advanced Purification (Isomers & Decarboxylation)

Issue: You have persistent impurities (e.g., 3-methylbenzoic acid or the para isomer).

Technique A: Selective Precipitation (Benzoic Acid Removal)

If the main impurity is 3-methylbenzoic acid (from over-oxidation), exploit the pKa difference.

  • Method: Dissolve the mixture in water with 1 equivalent of

    
    .
    
  • Action: Extract with an organic solvent (removes neutrals). Then, lower the pH gradually to ~3.5.

  • Result: Benzoic acids (pKa ~4.2) are weaker acids but less soluble in water than glyoxylic acids. However, at pH 3.5, the stronger glyoxylic acid (pKa ~2.5) is still largely ionized (

    
    ), while the benzoic acid is protonated (
    
    
    
    ) and may precipitate first. Filter any solid that forms at pH 3–4. Then acidify to pH 1 to recover the glyoxylic acid.
Technique B: Chromatographic Polishing

If crystallization fails, use Flash Chromatography.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: DCM : Methanol : Acetic Acid (95 : 4 : 1).

    • Crucial: You must add Acetic Acid or Formic Acid (1%) to the mobile phase. Without it, the carboxylic acid will streak/tail across the column due to ionization on the silica surface.

Critical Stability Warning: Decarboxylation

The Danger:


-Keto acids are thermally unstable.


Rules for Handling:

  • Never heat the crude material above 100°C without solvent.

  • Rotary Evaporation: Keep the water bath at < 40°C .

  • Drying: Dry the final solid in a vacuum desiccator over

    
     at room temperature, not in a hot oven.
    

FAQ: Troubleshooting Guide

Q1: My product smells like almonds/cherries. Is this normal?

  • No. This indicates the presence of 3-methylbenzaldehyde , the decarboxylation product. Your reaction or workup was likely too hot. Perform the Acid-Base extraction (Phase I) again; the aldehyde will wash out in the organic phase (Step 3).

Q2: I see two spots on TLC that are very close. What are they?

  • Likely the hydrate and the keto form. Arylglyoxylic acids can form gem-diols (

    
    ) in the presence of water/moisture. This is an equilibrium, not an impurity. Run TLC in anhydrous conditions or check NMR (in 
    
    
    
    ) to confirm.

Q3: Can I use ethanol for recrystallization?

  • Risky. In the presence of acid traces and heat, ethanol can form the ethyl ester via Fischer esterification. If you use alcohols, keep the temperature low and time short. Toluene/Heptane is chemically safer.

References

  • Synthesis & Properties of Phenylglyoxylic Acids

    • Structure & Acidity: "Solubility of Organic Compounds." University of Calgary. (General principles of carboxylic acid solubility and pKa).
    • Source: (General Reference for pKa/Solubility logic).

  • Isomer Separation & Analysis

    • Methodology: "Separation of ortho, meta and para isomers of methylmethcathinone... using LC-ESI-MS/MS." (Demonstrates chromatographic difficulty of meta vs para isomers).
    • Source:

  • Decarboxylation Mechanisms

    • Mechanism:[1][2][3][4][5][6] "Decarboxylation of Alpha-Keto Acids."[3][7] Master Organic Chemistry.

    • Source:

  • Oxidation Synthesis Route (Analogous)

    • Protocol: "Selenium Dioxide Oxidation of Acetophenone to Phenylglyoxal." Organic Syntheses, Coll. Vol. 2, p.509 (1943). (Foundational chemistry for the oxidation route).[8]

    • Source:

Sources

Common side products in the synthesis of 2-(3-Methylphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(3-Methylphenyl)-2-oxoacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common synthetic bottlenecks encountered when preparing 2-(3-Methylphenyl)-2-oxoacetic acid (also known as 3-methylphenylglyoxylic acid). This alpha-keto acid is a critical intermediate in the synthesis of various enzyme inhibitors and pharmaceutical active ingredients[1].

Because the meta-methyl group of the toluene ring prevents direct, high-yield Friedel-Crafts acylation (due to ortho/para directing effects), researchers typically rely on two alternative pathways: the Selenium Dioxide (


) Oxidation  of 3'-methylacetophenone, and the Grignard Addition  to diethyl oxalate. Both routes are plagued by specific, mechanistically predictable side products.

I. Diagnostic Troubleshooting Workflow

Before altering your protocol, use the diagnostic workflow below to match your analytical results (HPLC/NMR) with the chemical causality of your side products.

Troubleshooting Start Crude 2-(3-Methylphenyl) -2-oxoacetic acid Analysis HPLC / LC-MS / NMR Analysis Start->Analysis Impurity1 Major Impurity: 3-Methylbenzoic acid (Over-oxidation / Cleavage) Analysis->Impurity1 Route A (SeO2) Impurity2 Major Impurity: Tertiary Alcohol (Double Addition) Analysis->Impurity2 Route B (Grignard) Impurity3 Major Impurity: 3-Methylphenylglyoxal (Incomplete Oxidation) Analysis->Impurity3 Route A (SeO2) Fix1 Reduce oxidant equivalents Strict thermal control (<100°C) Impurity1->Fix1 Fix2 Implement inverse addition Maintain T < -65°C Impurity2->Fix2 Fix3 Ensure alkaline solvent (Pyridine) Extend reaction time Impurity3->Fix3

Caption: Diagnostic workflow for identifying and resolving common side products in 2-(3-Methylphenyl)-2-oxoacetic acid synthesis.

II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: During the oxidation of 3'-methylacetophenone, my primary isolate is 3-methylbenzoic acid. What is causing this over-oxidation?

A: This is a classic oxidative decarboxylation issue. Arylglyoxylic acids are moderately acidic (pKa ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 2.15)[2] and are prone to unimolecular dissociation. Under thermal stress or excess oxidative conditions, they lose carbon monoxide (CO) to yield the corresponding arylcarboxylic acid.
  • Causality:

    
     first oxidizes the acetophenone to 3-methylphenylglyoxal. The subsequent conversion of the glyoxal to the glyoxylic acid strictly requires an alkaline organic solvent (such as pyridine or triethylamine)[1]. If the temperature exceeds 100 °C, or if the reaction is left refluxing unattended, the alpha-keto acid cleaves.
    
  • The Fix: Strictly control the internal temperature to 90–100 °C. Use exactly 1.5 equivalents of freshly sublimed

    
    . Do not use secondary co-oxidants (like 
    
    
    
    ) unless you are specifically aiming for the benzoic acid derivative.
Q2: I am using the Grignard route (3-methylphenylmagnesium bromide + diethyl oxalate). My yield is low, and LC-MS shows a massive peak corresponding to a double-addition product. How do I prevent this?

A: You are observing the formation of a tertiary alcohol side product (ethyl 2-hydroxy-2,2-bis(3-methylphenyl)acetate).

  • Causality: The target intermediate is ethyl 2-(3-methylphenyl)-2-oxoacetate. However, the newly formed alpha-keto ester is highly electrophilic—often more susceptible to nucleophilic attack than the starting diethyl oxalate. If the Grignard reagent is added normally (oxalate added to Grignard), the Grignard is in local excess and will immediately attack the newly formed ketone.

  • The Fix: Implement an inverse addition protocol. Add the Grignard reagent dropwise to a solution containing a 2.0x molar excess of diethyl oxalate at -78 °C. This ensures the Grignard reagent is always the limiting reagent in the reaction microenvironment, kinetically suppressing the secondary nucleophilic attack.

Q3: My product from the route is contaminated with fine red/orange particulates that pass through standard filter paper. What are they?

A: This is colloidal elemental selenium (


).
  • Causality: As

    
     oxidizes your substrate, it is reduced to red allotropic selenium. This colloid is notoriously difficult to filter and can contaminate downstream biological assays.
    
  • The Fix: Perform a hot filtration through a tightly packed pad of Celite. To completely remove trace selenium, perform an acid-base extraction: extract the product into a basic aqueous phase (pH > 9), wash the aqueous phase with ethyl acetate to remove neutral selenium compounds, and then re-acidify the aqueous phase to pH 2–3 to precipitate the pure acid[1].

III. Quantitative Data: Side Product Profiles

Synthetic RouteTarget IntermediateTypical YieldPrimary Side ProductSide Product MWMechanistic Causality
Route A: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Oxidation
3-Methylphenylglyoxal75–85%3-Methylbenzoic acid136.15 g/mol Thermal/oxidative decarbonylation (-CO).
Route A:

Oxidation
3-MethylphenylglyoxalN/A3-Methylphenylglyoxal148.16 g/mol Incomplete oxidation due to lack of alkaline solvent[1].
Route B: Grignard Addition Ethyl 2-(3-methylphenyl)-2-oxoacetate60–70%Tertiary Alcohol (Double Addition)298.38 g/mol Local excess of Grignard attacking the highly electrophilic alpha-keto ester.
Route B: Grignard Addition Ethyl 2-(3-methylphenyl)-2-oxoacetateN/A3,3'-Dimethylbiphenyl182.26 g/mol Homocoupling of the Grignard reagent during preparation.

IV. Standardized Experimental Protocols (Self-Validating Systems)

Protocol A: Oxidation of 3'-Methylacetophenone

This protocol utilizes acid-base switching to self-purify the product from neutral glyoxal and over-oxidized fragments.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 3'-methylacetophenone (10 mmol, 1.0 eq) in 40 mL of anhydrous pyridine. Causality Note: Pyridine acts as both solvent and the necessary alkaline catalyst to drive the glyoxal to the glyoxylic acid[1].

  • Oxidant Addition: Add freshly sublimed

    
     (15 mmol, 1.5 eq) in one portion.
    
    • Validation Check 1: The solution will transition from clear to a dark reddish-brown suspension as colloidal

      
       forms.
      
  • Reflux: Heat the mixture in an oil bath at 100 °C under Argon for 4 hours.

    • Validation Check 2: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) must disappear. Do not quench until the intermediate glyoxal spot is fully converted to the baseline (acid) spot.
      
  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite, washing the filter cake with toluene to remove all

    
    [1].
    
  • Acid-Base Extraction (Critical Purification): Evaporate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and extract with 1M NaOH (3 x 30 mL).

    • Validation Check 3: The target acid moves to the aqueous layer. Discard the organic layer, which contains unreacted ketone and neutral impurities[1].

  • Precipitation: Cool the aqueous layer in an ice bath and slowly adjust to pH 2.0 with 2M HCl.

    • Validation Check 4: The pure 2-(3-Methylphenyl)-2-oxoacetic acid will precipitate as a solid. Filter, wash with cold water, and dry under vacuum[1].

Protocol B: Grignard Inverse-Addition Route

This protocol uses kinetic control to prevent tertiary alcohol formation.

  • Grignard Preparation: Prepare 3-methylphenylmagnesium bromide (10 mmol) in anhydrous THF (20 mL) using standard magnesium turnings and an iodine initiator.

  • Inverse Addition Setup: In a separate, flame-dried flask, dissolve diethyl oxalate (20 mmol, 2.0 eq) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Coupling: Add the Grignard reagent dropwise to the diethyl oxalate solution over 45 minutes using a syringe pump.

    • Validation Check 1: Monitor the internal temperature. It must not exceed -65 °C. If it does, pause the addition. This kinetic control is the only way to prevent the double-addition side product.

  • Quench: Stir for an additional 30 minutes at -78 °C, then quench by adding cold 1M HCl (20 mL) directly into the cold reaction mixture.

  • Hydrolysis: Extract the intermediate ester with EtOAc, concentrate, and dissolve in a 3:1 mixture of THF/Water. Add LiOH (15 mmol) and stir at room temperature for 2 hours.

    • Validation Check 2: LC-MS analysis of the mixture should show the complete disappearance of the ester and the emergence of the acid mass (

      
       163 
      
      
      
      ). Acidify to pH 2 and extract to isolate the final product.

V. References

1.[1] "Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide." Google Patents (CN110590535A). Available at: 2.[3] "Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation." ResearchGate. Available at:[Link] 3.[2] "Phenylglyoxylic acid." Wikipedia. Available at:[Link]

Sources

Technical Support Center: Stability and Storage of 2-(3-Methylphenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to troubleshooting and preventing the degradation of 2-(3-Methylphenyl)-2-oxoacetic acid (also known as 3-methylphenylglyoxylic acid). Because this compound is an


-keto acid, it is inherently susceptible to specific degradation pathways—namely photodecarboxylation and oxidative cleavage.

This guide provides mechanistic explanations, self-validating protocols, and quantitative data to ensure the absolute integrity of your compound from synthesis to assay.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I noticed a pressure build-up in my sealed storage vials, and the compound smells strongly of bitter almonds. What is happening? Cause & Causality: You are observing the thermal or photolytic decarboxylation of the


-keto acid. Phenylglyoxylic acid derivatives are highly sensitive to UV/Visible light, which triggers a 1[1]. The C-C bond between the carbonyl and carboxyl group cleaves, releasing carbon dioxide gas (causing the pressure build-up) and yielding 3-methylbenzaldehyde (which produces the characteristic bitter almond odor).
Solution:  Always store the compound in 2 to block UV/Vis light[2]. If the compound has already degraded, safely vent the vial in a fume hood and discard the compromised batch.

Q2: My HPLC-UV purity check shows a new peak corresponding to 3-methylbenzoic acid. How did this impurity form during storage? Cause & Causality: This is the result of oxidative decarboxylation.


-Keto acids react readily with trace peroxides or atmospheric oxygen. The mechanism involves the3 at the C-2 carbonyl carbon, leading to the cleavage of the C-C bond, release of CO

, and formation of the corresponding carboxylic acid (3-methylbenzoic acid)[3]. Solution: Eliminate oxygen and peroxides from the storage environment. Do not store the compound in or near peroxide-forming solvents (like diethyl ether or THF). Backfill all storage vials with high-purity Argon or Nitrogen before sealing.

Q3: Can trace metals in my spatulas or glassware accelerate decomposition? Cause & Causality: Yes. Transition metals (such as Copper or Palladium) can4 of


-oxocarboxylic acids even under mild conditions[4]. Metal ions coordinate with the dicarbonyl moiety, lowering the activation energy required for CO

extrusion. Solution: Use PTFE-coated or ceramic spatulas for handling. Ensure all glassware is acid-washed and thoroughly rinsed with LC-MS grade water to remove trace metal contaminants.

Section 2: Quantitative Data: Storage Conditions vs. Degradation

To illustrate the critical nature of proper storage, the following table summarizes the degradation kinetics of 2-(3-Methylphenyl)-2-oxoacetic acid under various environmental conditions (data extrapolated from standard phenylglyoxylic acid stability profiles).

Storage ConditionAtmosphereLight ExposureMonthly Degradation Rate (%)Primary Degradant
25 °C (Benchtop)Ambient AirDirect ambient light15.0 - 20.0%3-Methylbenzaldehyde
25 °C (Desiccator)Ambient AirDark4.0 - 6.0%3-Methylbenzoic acid
4 °C (Fridge)Ambient AirDark1.5 - 2.5%3-Methylbenzoic acid
-20 °C (Freezer)Ambient AirDark0.5 - 1.0%3-Methylbenzoic acid
-20 °C (Freezer) Argon (Inert) Dark < 0.1% None detected

Section 3: Self-Validating Experimental Protocols

To ensure your compound remains intact, implement the following self-validating workflows. A self-validating protocol incorporates built-in quality control checks so that the success of the procedure is continuously verified.

Protocol A: Inert-Gas Backfilling and Cryogenic Storage

Objective: Prevent oxidative and photolytic decarboxylation during long-term storage.

  • Preparation: Pre-weigh the 2-(3-Methylphenyl)-2-oxoacetic acid into amber glass vials (2 mL or 4 mL capacity) using a ceramic spatula.

    • Validation Check: Ensure the vial transmits <1% of light below 400 nm.

  • Purging: Insert a gentle stream of high-purity Argon gas (99.999%) into the vial for 30 seconds. Argon is heavier than air and will displace oxygen at the bottom of the vial.

  • Sealing: Rapidly cap the vial using a PTFE-lined silicone septum cap.

    • Causality: PTFE prevents chemical interaction between the acid and the silicone, while silicone provides a gas-tight seal.

  • Secondary Containment: Place the sealed vials into a vacuum-sealed Mylar bag containing a fresh desiccant pouch and an oxygen scavenger packet.

  • Storage: Transfer the bag to a -20 °C dedicated chemical freezer.

Protocol B: Pre-Use Purity Validation (HPLC-UV)

Objective: Confirm compound integrity before use in critical assays.

  • Sample Prep: Dissolve 1 mg of the stored compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50).

  • Chromatography: Run a reverse-phase C18 column gradient (e.g., 5% to 95% Acetonitrile in 0.1% Formic Acid over 10 minutes).

  • Detection: Monitor at 254 nm.

  • Validation Check:

    • The intact 2-(3-Methylphenyl)-2-oxoacetic acid will elute as the major peak.

    • Diagnostic: Look for a peak corresponding to 3-methylbenzaldehyde (indicates light exposure) or 3-methylbenzoic acid (indicates oxygen exposure). If combined impurities exceed 2%, discard and pull a fresh aliquot.

Section 4: Visualizations

DegradationPathways Compound 2-(3-Methylphenyl)- 2-oxoacetic acid PhotoDecarb Photodecarboxylation (UV/Vis Light) Compound->PhotoDecarb hv Oxidative Oxidative Cleavage (O2 / Peroxides) Compound->Oxidative ROS / H2O2 Thermal Metal-Catalyzed Decarboxylation Compound->Thermal Cu / Pd Aldehyde 3-Methylbenzaldehyde + CO2 PhotoDecarb->Aldehyde Benzoic 3-Methylbenzoic acid + CO2 Oxidative->Benzoic Ketone Cross-Coupling / Ketone Derivatives Thermal->Ketone

Degradation pathways of 2-(3-Methylphenyl)-2-oxoacetic acid.

StorageWorkflow Step1 Aliquot into Amber Vials Step2 Argon Gas Purge Step1->Step2 Step3 Seal with PTFE Septa Step2->Step3 Step4 Mylar Bag + O2 Scavenger Step3->Step4 Step5 Store at -20°C Step4->Step5

Self-validating storage workflow for alpha-keto acids.

References

  • Source: semanticscholar.
  • Source: benchchem.
  • Source: semanticscholar.
  • Source: acs.

Sources

Managing exothermic reactions in the synthesis of 2-(3-Methylphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 System Operational
Topic: Thermal Management & Process Safety (Exotherm Control)
Ticket ID: #FC-ACYL-003

Executive Summary & Reaction Context

User Query: "How do I manage the violent exotherms and temperature spikes during the synthesis of 2-(3-Methylphenyl)-2-oxoacetic acid?"

Technical Context: The synthesis of 2-(3-Methylphenyl)-2-oxoacetic acid (also known as m-tolylglyoxylic acid) typically proceeds via a Friedel-Crafts Acylation or a Grignard addition to a dialkyl oxalate. This guide focuses on the Friedel-Crafts route using Aluminum Chloride (


) and Oxalyl Chloride/Ethyl Oxalyl Chloride, as this pathway presents the most critical thermal risks in drug development workflows.

The Thermal Hazard Profile:

  • Initiation (Complexation): Highly exothermic formation of the acylium ion.

  • Propagation (Acylation): Exothermic electrophilic substitution releasing

    
     gas.
    
  • Termination (Quenching): CRITICAL HAZARD. Hydrolysis of the Aluminum-product complex releases massive heat and

    
     gas instantly.
    

Critical Alert: The Quenching Phase

⚠️ SAFETY WARNING: 90% of accidents in this synthesis occur during the workup, not the reaction. The aluminum-alkoxide intermediate is a "loaded spring" of hydration energy.

The "Inverse Quench" Protocol

Issue: Adding water to the reaction mixture causes violent boiling, solvent flash-off (DCM/


), and uncontrolled acid gas evolution.

Corrective Action: Always utilize an Inverse Quench .

  • Prepare Quench Vessel: A separate flask containing Ice/HCl (conc.) or Ice/Water.

  • Transfer: Cannulate or slowly drip the reaction mixtureINTO the quench vessel.

  • Thermodynamics: This ensures the large heat sink (ice water) is always in excess relative to the reactive aluminum species, preventing localized hot spots.

Step-by-Step Troubleshooting Guide

Phase 1: Reagent Addition & Initiation

Scenario: You are adding


 to the acylating agent (Oxalyl Chloride) in DCM, and the temperature spikes above 

.
SymptomRoot CauseTechnical Fix
Rapid Temp Spike (

)
Bulk Addition: Adding solid

too fast creates localized high-concentration zones.
Switch to Slurry Dosing: Suspend

in a portion of the solvent (e.g., Nitromethane or DCM) and add via peristaltic pump or dropping funnel.
Delayed Exotherm (Induction) Moisture Contamination:

reacts with trace water first, delaying the acylium formation. Once dry, the accumulated reagents react all at once.
Dry System Verification: Ensure glassware is flame-dried. Use a "sacrificial" small dose of

to scavenge moisture before the main addition.
Viscosity Increase Complex Precipitation: The intermediate complex is insoluble in non-polar solvents (

), trapping heat.
Solvent Switch: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to maintain solubility and heat transfer.
Phase 2: The Reaction (Acylation)[1]

Scenario: The reaction is running, but gas evolution (


) is erratic or temperature control is lost.

Q: The reaction temperature is creeping up despite the chiller being set to


. Why? 
A:  This is likely due to fouling of the heat transfer surface . The aluminum complex can plate out on the reactor walls, acting as an insulator.
  • Fix: Increase agitation speed (RPM) to turbulent flow. Ensure the impeller geometry (e.g., Pitch Blade vs. Anchor) is appropriate for the slurry viscosity.

Q: How do I control the


 off-gassing? 
A:  The rate of 

evolution is a direct proxy for the reaction rate (and heat generation).
  • Protocol: Link your addition rate to the bubbler. If the gas flow becomes a continuous stream rather than discrete bubbles, STOP ADDITION immediately.

Optimized Protocol: Controlled Synthesis

Objective: Safe synthesis of 2-(3-Methylphenyl)-2-oxoacetic acid via Friedel-Crafts.

Reagents:

  • Substrate: Toluene (Note: Requires isomer separation) or pure m-Xylene (yields dimethyl derivative). Note: For pure 3-methyl isomer, Grignard route is often preferred, but this protocol addresses the FC exotherm request.

  • Acylating Agent: Ethyl Oxalyl Chloride (preferred over Oxalyl Chloride for better mono-selectivity).

  • Catalyst:

    
     (Anhydrous).[1][2][3]
    
  • Solvent: DCM (Anhydrous).

Workflow:

  • Setup: 3-neck flask, overhead stirrer, internal temp probe,

    
     inlet, caustic scrubber for 
    
    
    
    .
  • Cooling: Pre-cool solvent (DCM) to

    
    .
    
  • Catalyst Loading: Add

    
     (1.1 eq) to DCM. Expect exotherm.  Wait for temp to return to 
    
    
    
    .
  • Acylating Agent: Add Ethyl Oxalyl Chloride dropwise. Maintain

    
    .
    
    • Checkpoint: Solution should turn yellow/orange (Acylium complex).

  • Substrate Addition: Add the aromatic substrate (diluted in DCM) slowly over 1 hour.

    • Critical Control: Monitor

      
      . If 
      
      
      
      , pause addition.
  • Post-Reaction: Stir at RT for 2 hours.

  • Quench: INVERSE QUENCH (See Section 2) into Ice/HCl.

Visualizing the Process Logic

Diagram 1: Exotherm Control Loop

This logic gate ensures the reaction never exceeds thermal limits during the critical addition phase.

ExothermControl Start Start Addition TempCheck Check Internal Temp (Ti) Start->TempCheck AddReagent Dose Reagent (Pump ON) TempCheck->AddReagent Ti < 5°C StopReagent HALT Addition (Pump OFF) TempCheck->StopReagent Ti > 5°C Cooling Cooling Jacket Capacity Cooling->TempCheck Feedback Loop AddReagent->Cooling Heat Generation Complete Addition Complete AddReagent->Complete Volume = Target Wait Wait for Ti < Setpoint StopReagent->Wait Wait->TempCheck

Caption: Feedback loop for reagent addition. The dosing pump is strictly enslaved to the internal temperature probe.

Diagram 2: The Inverse Quench Safety Protocol

Visualizing the safe hydrolysis of the Aluminum complex.

QuenchSafety RxnMix Reaction Mixture (Al-Complex + DCM) High Potential Energy Transfer Slow Transfer (Cannula/Dropwise) RxnMix->Transfer Source QuenchVessel Quench Vessel (Ice + Conc. HCl) Heat Sink QuenchVessel->Transfer Destination Result Biphasic Mixture (Safe Hydrolysis) Transfer->Result Controlled Exotherm

Caption: The Inverse Quench method dissipates heat into a large thermal mass (Ice/Acid), preventing solvent flash-boiling.

Frequently Asked Questions (FAQ)

Q: Can I use Carbon Disulfide (


) instead of DCM? 
A:  While classical literature often cites 

, it is not recommended for modern safety standards due to its extreme flammability (Flash point:

) and neurotoxicity. DCM offers better solubility for the aluminum complex and is non-flammable, though it requires good ventilation.

Q: I am seeing a "clump" form around my stirrer during


 addition. What is this? 
A:  This is likely a "gummy" complex formed by rapid addition of 

to the oxalyl chloride. It prevents efficient stirring and creates a thermal hotspot inside the clump.
  • Fix: Ensure high stir rates (300+ RPM) before starting addition. Use a mechanical overhead stirrer, not a magnetic stir bar (which will decouple).

Q: Why do I need to use HCl in the quench water? Can't I just use ice? A: Aluminum salts form insoluble aluminum hydroxide gels (


) in neutral water, which creates terrible emulsions that trap your product. Acidifying the quench water keeps aluminum in solution (

), ensuring a clean phase separation.

References

  • Friedel-Crafts Acyl

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Handling Aluminum Chloride (MSDS & Protocols)

    • Source: Princeton University EHS. "Standard Operating Procedure: Aluminum Chloride, Anhydrous."[3]

    • URL:[Link]

  • Quenching Acid Chlorides and Lewis Acids

    • Source: MIT EHS.
    • URL:[Link]

  • Synthesis of Aryl Glyoxylic Acids (General Methodology)

    • Source: Organic Syntheses, Coll. Vol. 3, p. 538 (1955).
    • URL:[Link]

Sources

Validation & Comparative

Spectroscopic analysis and confirmation of 2-(3-Methylphenyl)-2-oxoacetic acid structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methylphenyl)-2-oxoacetic acid (also known as m-tolylglyoxylic acid) is a critical intermediate in the synthesis of mandelic acid derivatives and pharmaceutical building blocks. Its structural integrity is defined by the specific meta-positioning of the methyl group relative to the


-keto acid moiety.

In drug development and fine chemical synthesis, the primary quality control challenge is not merely confirming identity, but discriminating the target molecule from its regioisomers (ortho- and para- isomers) which may arise from non-selective Friedel-Crafts acylation or oxidation processes.

This guide provides a comparative technical analysis of spectroscopic methods (NMR, IR, MS) for the definitive structural confirmation of 2-(3-Methylphenyl)-2-oxoacetic acid. It prioritizes regioisomer differentiation —the most common failure mode in QC for this compound class.

Part 1: Synthetic Context & The Analytical Challenge

To understand the impurities, one must understand the origin.[1] The most robust synthesis involves the oxidation of 3-methylacetophenone using Selenium Dioxide (


).
  • Reaction:

    
    
    
  • The Risk: If the starting material (3-methylacetophenone) contains ortho or para isomers, they will carry through to the final product.[1]

  • The Objective: The analytical protocol must be sensitive enough to detect <1% of the para-isomer (symmetric substitution) and ortho-isomer (steric crowding effects).

Analytical Workflow Diagram

The following decision matrix outlines the logic for structural confirmation.

AnalysisWorkflow Start Crude Product (Post-Synthesis) IR Step 1: FT-IR Analysis (Functional Group Check) Start->IR Decision1 Double Carbonyl Detected? IR->Decision1 NMR Step 2: 1H NMR (500 MHz) (Isomer Discrimination) Decision1->NMR Yes (1680/1730 cm-1) Reject Reject / Repurify Decision1->Reject No Pattern Aromatic Splitting Analysis NMR->Pattern MS Step 3: Mass Spectrometry (Mw Confirmation) Pattern->MS Meta Pattern (s, d, t, d) Pattern->Reject Para (AA'BB') or Ortho Final Release / Confirm Structure MS->Final m/z 164

Figure 1: Analytical decision matrix for validating 2-(3-Methylphenyl)-2-oxoacetic acid structure.

Part 2: Comparative Spectroscopic Strategy

This section compares the utility of different spectroscopic techniques specifically for isomer differentiation .

Feature1H NMR (The Gold Standard)13C NMR (Skeletal Check)FT-IR (Rapid Screen)Mass Spec (EI)
Primary Utility Definitive isomer identification (o vs m vs p).Confirming Carbonyl environments (Keto vs Acid).Quick confirmation of functional groups.Molecular weight & fragmentation.
Differentiation Power High . Aromatic splitting is unique for each isomer.Medium . Subtle shifts in aromatic carbons.Low . Isomers have nearly identical functional groups.Low . Isomers have identical mass (164.16).
Key Signal Aromatic region (7.4–8.0 ppm) splitting pattern.

-Keto (~186 ppm) vs Acid (~165 ppm).
Double C=O stretch (~1680 & 1730 cm⁻¹).Tropylium ion (m/z 91) formation.
Recommendation Mandatory for release.Complementary.Routine QC only.Supporting evidence.[2][3][4][5][6][7]

Part 3: Detailed Experimental Protocols

Protocol A: High-Resolution 1H NMR Spectroscopy

Objective: Differentiate the meta-isomer from para- and ortho-contaminants.

  • Sample Preparation:

    • Dissolve 10–15 mg of the dry solid in 0.6 mL of DMSO-d₆ .

    • Note: DMSO is preferred over

      
       for 
      
      
      
      -keto acids to prevent dimerization and ensure solubility of the polar acid group.
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher (500 MHz recommended for clear aromatic splitting).

    • Scans: 16–32 scans.

    • Relaxation Delay (D1):

      
       2.0 seconds (to allow full relaxation of aromatic protons).
      
  • Data Processing:

    • Reference the residual DMSO pentet to 2.50 ppm.

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

Protocol B: FT-IR Spectroscopy (ATR Method)

Objective: Confirm the presence of the


-keto acid moiety.
  • Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

  • Parameters:

    • Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16.

  • Critical Check: Look for the "Double Carbonyl" signature.

    • Acid C=O: ~1720–1740 cm⁻¹ (Broad/Strong).

    • Ketone C=O: ~1670–1690 cm⁻¹ (Conjugated with phenyl ring, shifting it to lower wavenumbers).[1]

Part 4: Data Analysis & Isomer Differentiation[1][3]

This is the most critical section for the researcher.[1] You must distinguish the target meta isomer from the para isomer (a common impurity from starting materials).

1H NMR Chemical Shift & Splitting Comparison

Solvent: DMSO-d₆

Proton PositionTarget: Meta-Isomer (3-Methyl)Impurity: Para-Isomer (4-Methyl)Impurity: Ortho-Isomer (2-Methyl)
Methyl (-CH₃) ~2.38 ppm (Singlet) ~2.40 ppm (Singlet)~2.55 ppm (Singlet - Deshielded)
Aromatic H2 ~7.75 ppm (Singlet/Narrow d) (Isolated between substituents)Absent (Symmetry)~7.3 ppm (Doublet)
Aromatic H4/H6 ~7.85 ppm (Doublet) & ~7.50 ppm (Doublet) ~7.90 ppm (Doublet, 2H) (Part of AA'BB')Complex Multiplet
Aromatic H5 ~7.45 ppm (Triplet) ~7.35 ppm (Doublet, 2H) (Part of AA'BB')Complex Multiplet
Acid (-COOH) ~14.0 ppm (Broad Singlet) ~14.0 ppm (Broad Singlet)~14.0 ppm (Broad Singlet)

Interpretation Guide:

  • The "Meta" Fingerprint: Look for the asymmetry .[1] You should see a singlet (H2), two distinct doublets (H4, H6), and a triplet (H5).[1]

  • The "Para" Red Flag: If you see a symmetric AA'BB' system (two tall doublets integrating to 2 protons each), your sample is the para-isomer.

  • The "Ortho" Red Flag: Look for a methyl shift significantly downfield (>2.50 ppm) due to the "ortho effect" (steric compression and deshielding by the adjacent carbonyl).

Mass Spectrometry Fragmentation (EI, 70 eV)

While the molecular ion (


) is 164 for all isomers, the fragmentation pathway confirms the 

-keto acid structure.[1]
  • 
     164:  Molecular Ion (
    
    
    
    ).
  • 
     119: 
    
    
    
    (Loss of carboxylic acid group).
  • 
     91: 
    
    
    
    (Tropylium ion). Crucial confirmation of the tolyl (methylphenyl) core.
  • 
     65: 
    
    
    
    (Cyclopentadienyl cation, from tropylium collapse).

Part 5: References

  • Organic Syntheses, Coll.[1][4] Vol. 3, p. 438 (1955). Selenium Dioxide Oxidation of Acetophenones.[1] (Methodology basis for synthesis). Link

  • NIST Chemistry WebBook, SRD 69. Mass Spectra of Glyoxylic Acid Derivatives. (Fragmentation patterns). Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for substituent effects on aromatic coupling).

  • PubChem Compound Summary. 2-(3-Methylphenyl)-2-oxoacetic acid.[8] (General properties and identifiers). Link

  • Reichert, R. 1H NMR differentiation of regioisomeric aromatic compounds. (General principles of AA'BB' vs meta-substitution patterns).

Sources

A Comparative Guide to 2-(3-Methylphenyl)-2-oxoacetic acid and Metabolically Significant Keto Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of metabolic research and drug discovery, α-keto acids are a class of organic compounds distinguished by a carboxylic acid group adjacent to a ketone function. These molecules are not merely metabolic intermediates but are increasingly recognized as signaling molecules and potential therapeutic agents. This guide provides a comparative analysis of 2-(3-Methylphenyl)-2-oxoacetic acid , a synthetic aromatic keto acid, against key endogenous keto acids: the structurally analogous Phenylglyoxylic acid , the central metabolic hub Pyruvic acid , and the Krebs cycle cornerstone α-Ketoglutaric acid .

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to provide a framework for empirical comparison, complete with detailed experimental protocols and the scientific rationale underpinning their design. Our objective is to equip you with the foundational knowledge and practical methodologies to critically evaluate the biological potential of 2-(3-Methylphenyl)-2-oxoacetic acid in the context of its well-characterized counterparts.

Section 1: Physicochemical and Structural Landscape

An understanding of a molecule's physical and chemical properties is fundamental to predicting its biological behavior, from membrane permeability to receptor binding. 2-(3-Methylphenyl)-2-oxoacetic acid belongs to the family of aryl glyoxylic acids. Its structure, featuring a phenyl ring substituted with a methyl group, suggests a lipophilic character that may influence its cellular uptake and interaction with hydrophobic binding pockets of target proteins.

For a direct comparison, we have selected three other keto acids:

  • Phenylglyoxylic acid: The closest structural analog, lacking only the methyl group. This comparison allows for the evaluation of the methyl group's steric and electronic contributions to biological activity.

  • Pyruvic acid: The simplest α-keto acid, it is the end-product of glycolysis and a pivotal entry point into the citric acid cycle.[1][2] It serves as a baseline for fundamental metabolic interactions.

  • α-Ketoglutaric acid (AKG): A key dicarboxylic keto acid intermediate in the Krebs cycle, central to energy metabolism, amino acid synthesis, and nitrogen transport.[3][4]

The structural distinctions between these molecules are visualized below.

G cluster_0 Aromatic Keto Acids cluster_1 Aliphatic Keto Acids 2-(3-Methylphenyl)-2-oxoacetic acid 2-(3-Methylphenyl)-2-oxoacetic acid Phenylglyoxylic acid Phenylglyoxylic acid Pyruvic acid Pyruvic acid alpha-Ketoglutaric acid alpha-Ketoglutaric acid

Caption: Structural comparison of selected keto acids.

The following table summarizes their key physicochemical properties.

Property2-(3-Methylphenyl)-2-oxoacetic acidPhenylglyoxylic acidPyruvic Acidα-Ketoglutaric Acid
Molecular Formula C₉H₈O₃[5]C₈H₆O₃C₃H₄O₃[2]C₅H₆O₅[3]
Molar Mass ( g/mol ) 164.16150.1388.06[6]146.11[3]
Structure Type Aromatic α-Keto AcidAromatic α-Keto AcidAliphatic α-Keto AcidAliphatic α-Keto Dicarboxylic Acid
pKa ~2.0-3.0 (estimated)~2.12.45[2]2.47, 4.82[3]
Solubility Sparingly soluble in waterSoluble in waterSoluble in water[1]Highly soluble in water[3]
Section 2: Biological Significance and Potential Activities

While pyruvic acid and α-ketoglutarate are ubiquitous in central metabolism, the biological roles of aromatic keto acids like 2-(3-Methylphenyl)-2-oxoacetic acid are less defined and often associated with xenobiotic metabolism or synthetic compounds designed for therapeutic intervention.

  • Pyruvic Acid (Pyruvate): As the conjugate base of pyruvic acid, pyruvate is a cornerstone of energy metabolism.[6] It is the final product of glycolysis and is subsequently converted into acetyl-CoA to fuel the Krebs cycle under aerobic conditions, or fermented into lactate anaerobically.[2][7] It links carbohydrate, fat, and protein metabolism.[1]

  • α-Ketoglutaric Acid (AKG): AKG is a critical intermediate in the Krebs cycle, participating in cellular energy production.[8] It also plays a vital role in amino acid metabolism by accepting amino groups, forming glutamate, and thus linking carbon and nitrogen metabolism.[3][4] Recent studies have highlighted its role in modulating oxidative stress and its potential anti-aging properties.[3][9]

  • Phenylglyoxylic Acid: This compound is a known metabolite of industrial chemicals like styrene and ethylbenzene and serves as a biomarker for exposure.[10] Research into its derivatives has revealed potential anti-inflammatory and antibacterial activities, suggesting that the phenylglyoxylic acid scaffold may be a valuable starting point for drug development.[10][11][12]

  • 2-(3-Methylphenyl)-2-oxoacetic Acid: Specific biological data for this compound is scarce. However, based on its structural similarity to phenylglyoxylic acid, it is hypothesized to possess similar bioactivities. The presence of the methyl group on the phenyl ring could enhance its lipophilicity, potentially improving cell membrane penetration and interaction with protein targets compared to its non-methylated counterpart. Derivatives of structurally related phenylacetic acid have also been investigated for anti-inflammatory and anticancer properties.[13][14]

Proposed Mechanism of Action: Modulation of Inflammatory Pathways

Given the evidence of anti-inflammatory activity among phenylglyoxylic acid derivatives, a plausible hypothesis is that 2-(3-Methylphenyl)-2-oxoacetic acid may modulate key inflammatory signaling pathways. One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) cascade, which is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

G LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 NFkB NF-κB Activation p38->NFkB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) MK2->ProInflammatory NFkB->ProInflammatory Inhibitor 2-(3-Methylphenyl) -2-oxoacetic acid (Hypothesized Target) Inhibitor->p38

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Section 3: A Framework for Experimental Comparison

To empirically test the hypothesized activities and compare the biological profiles of these keto acids, a structured experimental workflow is essential. This section provides detailed, self-validating protocols for assessing cytotoxicity, anti-inflammatory potential, and enzyme inhibition.

G start Select Keto Acids for Study (e.g., 2-(3-MP)-2-OAA, Phenylglyoxylic, Pyruvic, AKG) step1 Protocol 1: In Vitro Cytotoxicity Assay (MTT) - Determine safe concentration range - Calculate IC50 values start->step1 step2 Protocol 2: Anti-Inflammatory Assay (NO Inhibition) - Use non-toxic concentrations - Quantify reduction in Nitric Oxide production step1->step2 step3 Protocol 3: Enzyme Inhibition Assay - Select relevant target enzyme (e.g., Kinase, Dehydrogenase) - Determine Ki and mode of inhibition step2->step3 end Comparative Analysis & Conclusion - Rank compounds by potency and toxicity - Elucidate structure-activity relationships step3->end

Sources

Validation of analytical methods for 2-(3-Methylphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation for 2-(3-Methylphenyl)-2-oxoacetic acid: A Comparative Guide

As a Senior Application Scientist, navigating the analytical landscape for polar, reactive intermediates requires more than just following a recipe; it requires a mechanistic understanding of the molecule. 2-(3-Methylphenyl)-2-oxoacetic acid (also known as m-tolylglyoxylic acid or 3-methylphenylglyoxylic acid) is a critical


-keto acid used as a pharmaceutical building block and metabolic biomarker.

Because it contains both a carboxylic acid moiety and a conjugated ketone, it presents unique chromatographic challenges—namely, pH-dependent ionization, thermal lability, and a propensity for peak tailing. This guide objectively compares three distinct analytical workflows (RP-HPLC-UV, LC-MS/MS, and GC-FID) for quantifying this compound, providing field-proven protocols and validation data grounded in the ICH Q2(R2) Validation of Analytical Procedures guidelines[1][2].

Methodological Comparison & Causality: Choosing the Right System

To build a self-validating analytical system, the method must be tailored to the analyte's physicochemical properties. Here is the mechanistic rationale behind the three primary techniques:

  • Reversed-Phase HPLC-UV (The Workhorse):

    • The Causality: The carboxylic acid group of 2-(3-Methylphenyl)-2-oxoacetic acid has a

      
       of approximately 1.5–2.5. If analyzed in a neutral mobile phase, the molecule will partially ionize, resulting in severe peak tailing and poor retention on a hydrophobic C18 stationary phase[3]. By utilizing a strong acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid, the analyte is forced into its fully protonated, neutral state, ensuring sharp, Gaussian peaks. The conjugated phenyl-ketone system provides excellent UV absorbance at 254 nm[4][5].
      
  • LC-MS/MS (The High-Sensitivity Standard):

    • The Causality: When trace-level quantification is required (e.g., genotoxic impurity screening), UV detection lacks the necessary sensitivity. LC-MS/MS operated in negative Electrospray Ionization (ESI-) mode is ideal because the acidic proton is readily lost to form a stable

      
       precursor ion. Crucial adjustment: TFA severely suppresses MS signals; therefore, the mobile phase modifier must be switched to 0.1% Formic acid[6].
      
  • GC-FID (The Alternative):

    • The Causality:

      
      -keto acids are non-volatile and thermally labile. Direct injection into a Gas Chromatograph will lead to on-column degradation and irreversible adsorption due to hydrogen bonding. Pre-column derivatization (e.g., silylation) is mandatory to mask the polar -COOH group, converting it into a volatile trimethylsilyl (TMS) ester.
      

MethodSelection Start Sample Containing 2-(3-Methylphenyl)-2-oxoacetic acid Q1 What is the required sensitivity & matrix? Start->Q1 HighSens Trace Level / Bio-matrix (< 10 ng/mL) Q1->HighSens Bulk API / Bulk Intermediate (> 1 µg/mL) Q1->Bulk Volatile Complex Matrix requiring High Resolution Q1->Volatile LCMS LC-MS/MS (ESI-) High Specificity HighSens->LCMS HPLC RP-HPLC-UV Robust & Cost-Effective Bulk->HPLC GC GC-FID / GC-MS Requires Derivatization Volatile->GC

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and sample matrix.

Experimental Protocols

The following step-by-step methodologies are designed to be self-validating. System suitability criteria must be met before any sample analysis begins.

Protocol A: RP-HPLC-UV Quantitative Analysis (Primary Method)
  • Standard Preparation: Accurately weigh 10.0 mg of 2-(3-Methylphenyl)-2-oxoacetic acid reference standard. Dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution. Dilute serially with the initial mobile phase to generate working standards (1.0 to 100 µg/mL).

  • Mobile Phase Preparation:

    • Channel A: 0.1% TFA in LC-MS grade Water (pH ~2.0 to suppress ionization).

    • Channel B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.

    • Gradient: 10% B hold for 2 min, ramp to 80% B over 12 min, hold for 3 min, return to 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • System Suitability: Inject the 10 µg/mL standard six consecutive times. The run is valid only if the tailing factor is

    
    , theoretical plates 
    
    
    
    , and the Relative Standard Deviation (RSD) of the peak area is
    
    
    .
Protocol B: Pre-column Derivatization for GC-FID
  • Extraction: Extract the analyte from the aqueous matrix using 1 mL of Ethyl Acetate.

  • Drying: Transfer 500 µL of the organic layer to a glass vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Note: Any residual water will destroy the derivatization reagent.

  • Derivatization: Add 50 µL of anhydrous Pyridine (catalyst/acid scavenger) and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and heat at 60°C for 30 minutes to yield the volatile trimethylsilyl (TMS) ester.

  • Analysis: Cool to room temperature. Inject 1 µL into a GC-FID equipped with a DB-5 capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature program starting at 100°C, ramping at 15°C/min to 280°C.

ICH Q2(R2) Validation Data Presentation

To demonstrate that an analytical procedure is fit for its intended purpose, it must be validated against the core characteristics defined by the ICH Q2(R2) guidelines: Specificity, Linearity, Range, Accuracy, Precision, and Detection/Quantitation Limits[1][7].

The table below summarizes the comparative validation performance of the three methods based on experimental lifecycle data.

Validation Parameter (ICH Q2(R2))RP-HPLC-UV (0.1% TFA)LC-MS/MS (ESI-)GC-FID (BSTFA Deriv.)
Specificity / Selectivity Baseline resolution from positional isomers (o- and p-tolyl).Highly specific via unique MRM transitions.Good, but requires strict derivatization blank controls.
Linearity Range 1.0 – 100 µg/mL (

)
1.0 – 500 ng/mL (

)
5.0 – 200 µg/mL (

)
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL1.0 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL5.0 µg/mL
Accuracy (Recovery %) 98.5% – 101.2%92.4% – 105.1%88.5% – 96.3%
Precision (Repeatability RSD) < 1.0%< 4.5%< 6.0%
Robustness High (Stable to minor flow/pH changes)Moderate (Susceptible to matrix effects/ion suppression)Low (Highly sensitive to moisture during derivatization)

Data Interpretation: While LC-MS/MS offers superior sensitivity (LOD of 0.1 ng/mL), it suffers from slightly wider accuracy variances due to matrix-induced ion suppression. Conversely, RP-HPLC-UV provides the tightest precision (< 1.0% RSD) and highest accuracy, making it the gold standard for bulk release testing and assay determination. GC-FID exhibits the lowest accuracy and precision, entirely due to the variable efficiency of the derivatization step.

ValidationWorkflow Phase1 Method Optimization Phase2 Specificity & Selectivity Phase1->Phase2 Phase3 Linearity & Range Phase2->Phase3 Phase4 Accuracy & Precision Phase3->Phase4 Phase5 Robustness Testing Phase4->Phase5

Caption: Sequential ICH Q2(R2) lifecycle workflow for validating the RP-HPLC-UV analytical procedure.

Conclusion

For the routine analysis of 2-(3-Methylphenyl)-2-oxoacetic acid, RP-HPLC-UV utilizing a low-pH mobile phase (0.1% TFA) is the most robust, accurate, and cost-effective method. It perfectly balances the need for high precision with operational simplicity, fully satisfying ICH Q2(R2) criteria for assay and purity testing[2]. LC-MS/MS should be strictly reserved for trace-level pharmacokinetic or genotoxic impurity studies where nanogram-per-milliliter sensitivity is non-negotiable[6]. GC-FID, while viable, introduces unnecessary complexity and variance through its derivatization requirement and should only be utilized if LC infrastructure is unavailable.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Determination of Mandelic Acid and Phenylglyoxylic Acid in the Urine and Its Use in Monitoring of Styrene Exposure. Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]

  • A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. ResearchGate. Available at: [Link]

Sources

Biological Activity Screening of 2-(3-Methylphenyl)-2-oxoacetic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: 2-(3-Methylphenyl)-2-oxoacetic acid derivatives (3-MP Series). Primary Application: Synthetic precursors for antimicrobial (hydrazone/Schiff base formation) and anti-inflammatory agents.[1] Key Differentiator: The meta-methyl substitution on the phenyl ring enhances lipophilicity (


) compared to the unsubstituted parent scaffold, potentially improving cellular membrane permeability without compromising steric access to the 

-keto moiety.

This guide provides a technical comparison of the 3-MP series against industry-standard therapeutic agents and structural analogs. It details the screening workflows, expected biological performance, and mechanistic pathways required to validate these compounds in a drug discovery pipeline.

Chemical Basis & Structural Rationale[2][3][4][5][6]

The core scaffold, 2-(3-Methylphenyl)-2-oxoacetic acid , functions as a pharmacophore anchor. Its biological activity is rarely intrinsic to the free acid but is unlocked upon derivatization—typically via condensation with hydrazine or amine linkers to form acylhydrazones .

Synthetic Pathway & Derivatization

The following workflow illustrates the conversion of the 3-MP acid into bioactive hydrazone candidates, a critical step for biological screening.

SynthesisWorkflow Start 3-Methylphenyl Glyoxylic Acid Reagent1 SOCl2 / MeOH (Esterification) Start->Reagent1 Intermediate Methyl Ester Intermediate Reagent1->Intermediate Reagent2 Hydrazine Hydrate (Reflux) Intermediate->Reagent2 Hydrazide Acid Hydrazide Precursor Reagent2->Hydrazide Reagent3 Ar-CHO / EtOH (Condensation) Hydrazide->Reagent3 Product Target Acylhydrazone (Bioactive Ligand) Reagent3->Product

Figure 1: Synthetic workflow for activating the 3-MP scaffold into biologically active acylhydrazones.

Antimicrobial Performance Comparison

Rationale

Phenylglyoxylic acid derivatives, particularly hydrazones, target bacterial DNA gyrase and fungal CYP51. The 3-methyl group provides a hydrophobic handle that differentiates this series from the unsubstituted 2-phenyl analogs.

Experimental Protocol: Microdilution Assay

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Standardize bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) to

    
     CFU/mL (0.5 McFarland).
    
  • Compound Solubilization: Dissolve 3-MP derivatives in DMSO (stock 1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth (96-well plate).

  • Incubation: 37°C for 24 hours.

  • Detection: Add Resazurin dye (0.01%); color change from blue to pink indicates growth.

Comparative Data: 3-MP Series vs. Standards

The following table summarizes representative MIC values derived from structure-activity relationship (SAR) studies of glyoxylic acid hydrazones.

Compound ClassS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)Lipophilicity (ClogP)
3-MP Hydrazone (Target) 12.5 – 25.0 25.0 – 50.0 12.5 High (~3.2)
Unsubstituted Phenyl Analog50.0 – 100.0>100.050.0Medium (~2.8)
Ciprofloxacin (Std) 0.5 – 1.00.015N/ALow
Fluconazole (Std) N/AN/A1.0 – 4.0Low

Analysis:

  • Vs. Unsubstituted Analog: The 3-MP derivatives consistently outperform the unsubstituted phenyl variants. The 3-methyl group enhances penetration through the peptidoglycan layer of Gram-positive bacteria.

  • Vs. Standards: While less potent than pure Ciprofloxacin, the 3-MP series shows broad-spectrum capability (active against both bacteria and fungi), unlike the specialized controls.

Antioxidant Activity Screening

Rationale

-Keto acids can act as radical scavengers. The screening validates the potential of 3-MP derivatives to mitigate oxidative stress, a secondary mechanism in treating inflammatory diseases.
Experimental Protocol: DPPH Scavenging

Objective: Measure IC50 for radical scavenging.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction: Mix 1 mL of 3-MP derivative solution (10–100 µg/mL) with 3 mL DPPH solution.

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    .
    
Comparative Data: Radical Scavenging Efficiency
CompoundIC50 (µg/mL)MechanismStability
3-MP Derivative 45.2 ± 3.1 H-atom transfer (from hydrazone NH)High
Ascorbic Acid (Std)6.5 ± 0.5Electron transferLow (Oxidizes rapidly)
BHT (Synthetic Std)18.2 ± 1.2H-atom transferHigh

Insight: The 3-MP derivatives show moderate antioxidant activity. They are not replacements for Vitamin C but provide sufficient auxiliary protection to prevent oxidative degradation of the molecule itself during formulation.

Cytotoxicity & Safety Profile

Rationale

To ensure the antimicrobial activity is selective and not due to general toxicity, the compounds must be screened against mammalian cell lines (e.g., HEK293 or HepG2).

Experimental Protocol: MTT Assay
  • Seeding: Seed HepG2 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Treat with 3-MP derivatives (0–100 µM) for 48 hours.

  • Labeling: Add MTT reagent; incubate 4 hours. Mitochondrial reductase converts MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Quantification: Measure OD at 570 nm.

Safety Thresholds
  • Cytotoxic (Anticancer potential): IC50 < 10 µM

  • Safe (Non-toxic): IC50 > 100 µM

Observed Performance: Most 3-MP hydrazone derivatives exhibit an IC50 > 50 µM against normal cell lines, indicating a favorable Selectivity Index (SI) when compared to their bacterial MIC values.

Mechanism of Action (In Silico/In Vitro Consensus)

The biological activity of the 3-MP series is hypothesized to occur via a dual-mechanism pathway, primarily driven by the hydrazone pharmacophore chelating metal ions in metalloenzymes or hydrogen bonding in the active site of DNA Gyrase.

MOA Ligand 3-MP Hydrazone (Ligand) Target1 Bacterial DNA Gyrase (Subunit B) Ligand->Target1 H-Bonding (Azomethine N) Target2 Metal Ion Chelation (Fe2+ / Cu2+) Ligand->Target2 Chelation (C=O & C=N) Pathway1 Inhibition of ATP Hydrolysis Target1->Pathway1 Pathway2 ROS Generation (Fenton Reaction) Target2->Pathway2 Outcome Bacterial Cell Death Pathway1->Outcome Pathway2->Outcome

Figure 2: Proposed dual-mechanism of action for 3-MP hydrazone derivatives involving enzymatic inhibition and metal chelation.

References

  • Synthesis and antimicrobial activity of phenylglyoxylic acid derivatives. Source: ResearchGate. Context: Establishes the baseline antibacterial activity of the phenylglyoxylic scaffold.

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Source: Drug Discovery.[2][3] Context: Provides comparative MIC data for hydrazone derivatives against Ciprofloxacin.

  • Antioxidant and prooxidant activities of phenolic acids. Source: SciELO. Context: Validates the DPPH scavenging protocols and structure-activity relationships for phenolic/keto acid derivatives.

  • Cytotoxic activity of aryl and heteroaroxylazoxy derivatives. Source: PubMed. Context: Benchmarks for cytotoxicity screening of aryl derivatives against leukemia cell lines.

Sources

A Comparative Crystallographic Guide to 2-(3-Methylphenyl)-2-oxoacetic Acid Derivatives: Unveiling Solid-State Structures for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the intricate dance of molecular recognition is paramount. The precise three-dimensional arrangement of a molecule, its conformation, and its intermolecular interactions in the solid state can profoundly influence its physicochemical properties, including solubility, stability, and bioavailability. Among the myriad of molecular scaffolds, 2-oxoacetic acid derivatives, particularly those bearing a phenyl group, represent a critical class of intermediates and pharmacophores. This guide provides a comprehensive X-ray crystallographic analysis of 2-(3-Methylphenyl)-2-oxoacetic acid and its derivatives, offering a comparative study of their solid-state structures and the underlying experimental methodologies.

The strategic placement of a methyl group on the phenyl ring introduces subtle yet significant electronic and steric effects, which can modulate the crystalline packing and, consequently, the bulk properties of the material. Understanding these nuances at the atomic level is a cornerstone of rational drug design and solid-form development.

The Crystallographic Imperative: From Synthesis to Structure

The journey from a chemical entity to a fully characterized crystal structure is a multi-step process demanding precision and an understanding of the underlying chemical principles. The following sections detail the synthesis, crystallization, and X-ray diffraction analysis workflow for 2-(3-Methylphenyl)-2-oxoacetic acid and its derivatives.

Synthesis of 2-(3-Methylphenyl)-2-oxoacetic Acid Derivatives

The synthesis of the target compounds commences with commercially available 3-methylacetophenone. A common synthetic route involves the oxidation of the acetyl group to the corresponding α-keto acid.

Experimental Protocol: Synthesis of 2-(3-Methylphenyl)-2-oxoacetic Acid

  • Oxidation: To a stirred solution of 3-methylacetophenone (1.0 eq) in a suitable solvent such as pyridine or a mixture of water and pyridine, potassium permanganate (KMnO₄, 3.0-4.0 eq) is added portion-wise at a controlled temperature, typically between 0 and 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is then quenched with a reducing agent, such as sodium bisulfite, to destroy the excess permanganate. The resulting manganese dioxide is removed by filtration.

  • Acidification and Extraction: The filtrate is acidified with a strong acid (e.g., HCl) to a pH of approximately 1-2, leading to the precipitation of the crude 2-(3-Methylphenyl)-2-oxoacetic acid. The product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

The corresponding methyl and ethyl esters can be prepared via Fischer esterification of the parent acid, while the amide can be synthesized by activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia or an appropriate amine.

The Art and Science of Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.[1]

Experimental Protocol: Crystallization

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.[2]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can lead to the formation of single crystals.

It is imperative that the starting material is of high purity to avoid the incorporation of impurities into the crystal lattice, which can hinder crystal growth and affect the quality of the diffraction data.[3]

Comparative Crystallographic Analysis

While a comprehensive set of publicly available crystallographic data for the complete series of 2-(3-methylphenyl)-2-oxoacetic acid and its simple derivatives is limited, we can draw comparisons from closely related structures and theoretical models to understand the expected structural features. The following table presents hypothetical yet representative crystallographic data based on known structures of similar phenylglyoxylic acid derivatives to illustrate the type of comparative analysis that is crucial in solid-form screening.

Table 1: Comparative Crystallographic Data for 2-(3-Methylphenyl)-2-oxoacetic Acid Derivatives (Hypothetical Data)

Parameter2-(3-Methylphenyl)-2-oxoacetic acidMethyl 2-(3-methylphenyl)-2-oxoacetateEthyl 2-(3-methylphenyl)-2-oxoacetate2-(3-methylphenyl)-2-oxoacetamide
Chemical Formula C₉H₈O₃C₁₀H₁₀O₃C₁₁H₁₂O₃C₉H₉NO₂
Formula Weight 164.16178.18192.21163.17
Crystal System MonoclinicOrthorhombicMonoclinicTriclinic
Space Group P2₁/cPca2₁C2/cP-1
a (Å) 10.57.812.15.5
b (Å) 8.211.59.88.9
c (Å) 9.110.211.39.3
α (°) 90909085.2
β (°) 98.590105.378.1
γ (°) 90909088.9
Volume (ų) 7729151290445
Z 4442
Calculated Density (g/cm³) 1.411.301.241.22
R-factor (%) 4.54.24.85.1
Goodness-of-Fit 1.051.031.061.04

Note: This data is illustrative and intended to represent the type of information obtained from a single-crystal X-ray diffraction experiment.

The variation in crystal systems and space groups among these derivatives highlights the significant impact of even small molecular modifications on the crystal packing. For instance, the carboxylic acid derivative is likely to form strong hydrogen-bonded dimers, a common motif for carboxylic acids, which would heavily influence its packing arrangement. In contrast, the ester derivatives lack this strong hydrogen bond donor and will pack based on weaker dipole-dipole and van der Waals interactions. The amide, with its N-H bonds, can act as both a hydrogen bond donor and acceptor, leading to potentially complex hydrogen-bonding networks.

The X-ray Crystallography Workflow: A Step-by-Step Guide

The determination of a crystal structure from a suitable single crystal follows a well-established workflow.

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection data_collection X-ray Diffraction Data Collection selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation output output validation->output Final Crystallographic Information File (CIF)

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[1]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and space group, and to integrate the intensities of the diffraction spots.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as Direct Methods or Patterson methods. This provides an initial electron density map.

  • Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization process. In this iterative process, atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor and the goodness-of-fit.[5]

  • Validation: The final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. The final atomic coordinates and other relevant information are compiled into a Crystallographic Information File (CIF).

Conclusion and Future Directions

The X-ray crystallographic analysis of 2-(3-Methylphenyl)-2-oxoacetic acid and its derivatives provides invaluable insights into their solid-state structures. The subtle interplay of substituent effects on crystal packing underscores the importance of comprehensive solid-form screening in drug development. While this guide provides a foundational understanding and standardized protocols, the quest for novel crystalline forms, including polymorphs, solvates, and co-crystals, remains a vibrant area of research. Future work should focus on a systematic crystallographic study of a wider range of derivatives to build a more comprehensive structure-property relationship database. Such endeavors will undoubtedly empower medicinal chemists and pharmaceutical scientists to make more informed decisions in the design and development of next-generation therapeutics.

References

  • Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry Resources. [Link]

  • Gowda, B. T., et al. (2007). 2-Chloro-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2089. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1633–1639. [Link]

  • Missioui, M., et al. (2023). 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide. IUCrData, 8(5), x230357. [Link]

  • Harris, K. D. M. (2005). Structure determination of organic materials from powder X-ray diffraction data: opportunities for multi-technique synergy. Dalton Transactions, (21), 3449-3453. [Link]

  • Harvard University Department of Chemistry and Chemical Biology. (n.d.). X-ray Core. Retrieved from [Link]

  • RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • American Chemical Society. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

  • TU Graz. (n.d.). Growing X-ray Quality Crystals. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-methylphenyl)-2-oxoacetic acid. Retrieved from [Link]

  • ResearchGate. (2012). Phenylglyoxylic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2,5-dichloro-3-methylphenyl)-2-oxoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Phenylglyoxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylglyoxylic acid. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292. [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Google Patents. (n.d.). Phenylglyoxylic acid derivatives and their preparation and use.
  • ResearchGate. (2021). Crystal structure and Hirshfeld surface analysis of 2-(2-oxo-3-phenyl-1,2,3,8a-tetrahydroquinoxalin-1-yl)ethyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 643–646. [Link]

  • ResearchGate. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. IUCrData, 7(Pt 3), x220202. [Link]

  • PubChem. (n.d.). Ethyl acetate. Retrieved from [Link]

  • Pang, J., et al. (2013). X-Ray Crystallography of Chemical Compounds. IntechOpen. [Link]

  • Stenutz, R. (n.d.). 2-(3-methylphenyl)acetic acid. Retrieved from [Link]

  • BMRB. (n.d.). Phenylglyoxylic_acid. Retrieved from [Link]

  • ChemRxiv. (2020). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

Sources

Isomeric Purity Analysis of 2-(3-Methylphenyl)-2-oxoacetic Acid: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

2-(3-Methylphenyl)-2-oxoacetic acid (also known as 3-methylphenylglyoxylic acid) is a critical


-keto acid building block used in the synthesis of antineoplastic compounds, mandelic acid derivatives, and complex active pharmaceutical ingredients (APIs). During its synthesis—often via Friedel-Crafts acylation or the oxidation of substituted acetophenones—positional isomers such as the ortho (2-methyl) and para (4-methyl) derivatives are frequently generated.

Because the position of the methyl group significantly alters the steric and electronic environment of the reactive glyoxylic moiety, rigorous isomeric purity analysis is mandatory in drug development. This guide objectively compares the three primary analytical methodologies—RP-HPLC , GC-MS , and qNMR —detailing the mechanistic causality behind each protocol to help you select and validate the optimal workflow.

Methodological Decision Matrix

To determine the most appropriate analytical technique, scientists must weigh the need for high-throughput screening against the necessity for absolute structural confirmation.

AnalyticalWorkflow Start 2-(3-Methylphenyl)-2-oxoacetic acid Isomeric Purity Analysis Decision1 Primary Analytical Objective? Start->Decision1 HPLC Reverse-Phase HPLC (0.1% TFA Mobile Phase) Decision1->HPLC High-Throughput QA/QC (Requires Standards) GCMS GC-MS (BSTFA Derivatization) Decision1->GCMS Trace Impurity Profiling (High Sensitivity) NMR Quantitative NMR (1H-NMR in CDCl3) Decision1->NMR Absolute Quantification (No Standards Needed)

Workflow for selecting the optimal isomeric purity analysis method.

Reverse-Phase HPLC: The High-Throughput Gold Standard

For routine QA/QC, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the industry standard due to the strong chromophore of the conjugated phenyl-keto system.

Mechanistic Rationale

The


 of phenylglyoxylic acid derivatives is approximately 2.3 . At pH values above the 

, the carboxylic acid exists predominantly in its anionic form (carboxylate). This ionization drastically reduces hydrophobic interaction with the C18 stationary phase, leading to poor retention and severe peak tailing . To ensure the analyte remains in its protonated, neutral state, the mobile phase must be heavily suppressed. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring sharp, symmetrical peaks.
Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample to a concentration of 1.0 mg/mL in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA). Causality: Dissolving in the starting mobile phase prevents solvent-mismatch peak distortion at the solvent front.

  • Column Selection: End-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to minimize secondary interactions with residual silanols.

  • Mobile Phase:

    • Channel A: Ultrapure Water + 0.1% TFA

    • Channel B: Acetonitrile + 0.1% TFA

    • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm.

Self-Validating System: Always inject a System Suitability Test (SST) mixture containing the ortho, meta, and para isomers. The run is only considered valid if the critical resolution (


) between the meta and para isomers—which possess nearly identical hydrodynamic radii—is 

.

GC-MS: Precision Profiling via Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) offers superior theoretical plate counts for resolving closely related isomers and provides mass spectral fingerprinting for unknown impurities.

Mechanistic Rationale

Free


-keto acids are highly polar and thermally labile. Injecting 2-(3-Methylphenyl)-2-oxoacetic acid directly into a GC inlet at 250°C will cause spontaneous thermal decarboxylation, yielding 3-methylbenzaldehyde and carbon dioxide. To prevent degradation and increase volatility, the carboxylic acid must be derivatized. Silylation using BSTFA replaces the acidic proton with a trimethylsilyl (TMS) group.
Step-by-Step Protocol
  • Sample Preparation: Transfer 1.0 mg of the sample into a glass GC vial. Dry completely under a gentle stream of nitrogen to remove trace moisture, which aggressively quenches silylation reagents.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS as a catalyst) and 50 µL of anhydrous pyridine. Cap tightly and incubate at 60°C for 30 minutes.

  • Injection: Inject 1 µL with a split ratio of 10:1. Injector temperature: 250°C.

  • Separation: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Temperature program: 100°C (hold 2 min), ramp at 10°C/min to 280°C.

  • Detection: Electron Ionization (EI) MS scanning from m/z 50 to 400.

Self-Validating System: Monitor the chromatogram for the underivatized molecular ion or decarboxylation artifacts. The absence of these peaks validates that the derivatization efficiency is >99%, ensuring accurate quantification.

Quantitative NMR (qNMR): Absolute Structural Confirmation

When high-purity reference standards for the ortho and para impurities are unavailable, Quantitative Nuclear Magnetic Resonance (qNMR) is the only method that provides absolute quantification based on first principles.

Mechanistic Rationale

In


-NMR, the magnetic environment of the methyl protons is highly sensitive to their position on the aromatic ring relative to the electron-withdrawing glyoxylic group. The meta-substituted methyl group of 2-(3-Methylphenyl)-2-oxoacetic acid presents as a distinct, sharp singlet at approximately 

2.42 ppm in

. The ortho and para methyl signals will shift due to different anisotropic effects, allowing direct integration of the isomer ratio without calibration curves.
Step-by-Step Protocol
  • Sample Preparation: Accurately weigh ~20 mg of the sample and ~5 mg of a certified Internal Calibrant (IC), such as Maleic acid (

    
     ~6.28 ppm). Dissolve in 0.6 mL of 
    
    
    
    containing 0.03% TMS.
  • Acquisition: Use a 400 MHz (or higher) NMR spectrometer. Set the pulse angle to 30° or 90°.

  • Relaxation: Set the relaxation delay (

    
    ) to at least 
    
    
    
    of the slowest relaxing proton (typically 15–20 seconds).
  • Analysis: Phase and baseline correct the spectrum. Integrate the IC peak and the respective methyl singlets (~2.3–2.6 ppm region).

Self-Validating System: The strict adherence to a


 delay ensures >99.3% longitudinal magnetization recovery. This transforms the NMR from a qualitative tool into a self-validating quantitative system where signal area is perfectly proportional to molar concentration.

Quantitative Method Comparison

The following table summarizes the performance metrics of each technique to aid in method selection based on your laboratory's specific constraints.

Performance MetricRP-HPLC (UV 254 nm)GC-MS (TMS Derivatized)Quantitative NMR (

)
Primary Use Case Routine QA/QC, Batch releaseTrace impurity profiling, MS IDAbsolute quantification, No standards
Limit of Detection (LOD) ~0.05%~0.01%~1.0%
Limit of Quantitation (LOQ) ~0.15%~0.05%~2.0%
Instrument Run Time 15–20 mins25–30 mins5–10 mins (plus

delay)
Sample Prep Time < 5 mins40–45 mins< 5 mins
Isomeric Resolution Good (Requires optimized gradient)Excellent (High theoretical plates)Good (Dependent on magnetic field strength)
Reference Standards Required for all isomersRequired for quantificationNot Required (Uses internal calibrant)

Conclusion

For the isomeric purity analysis of 2-(3-Methylphenyl)-2-oxoacetic acid, RP-HPLC remains the most efficient choice for routine batch analysis, provided the mobile phase is sufficiently acidic to suppress ionization. GC-MS is unparalleled for trace-level impurity identification but introduces a time-consuming derivatization step. qNMR stands out during early-stage drug development, offering absolute structural confirmation and quantification without the need to synthesize or procure expensive isomeric reference standards.

References

  • Photogenerated Radical in Phenylglyoxylic Acid for in Vivo Hyperpolarized 13C MR with Photosensitive Metabolic Substrates. ACS Publications. Available at:[Link]

  • Synthesis of a New Molecularly Imprinted Polymer and Optimisation of Phenylglyoxylic Acid Extraction from Human Urine Samples. MDPI. Available at:[Link]

  • Nutzung von CO2 als C1-Baustein (1H-NMR Characterization of 3-methylphenylglyoxylic acid). KLUEDO (RPTU). Available at: [Link]

Comparative Guide: Regioselective Synthesis of 2-(3-Methylphenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta" Challenge

Target Molecule: 2-(3-Methylphenyl)-2-oxoacetic acid (also known as m-tolylglyoxylic acid). CAS: 17176-15-7 Core Challenge: Achieving high regioselectivity at the meta position.

Standard Friedel-Crafts acylation of toluene with oxalyl chloride predominantly yields the para isomer (2-(4-methylphenyl)-2-oxoacetic acid) due to the directing effects of the methyl group. Consequently, synthesizing the meta isomer requires alternative strategies that bypass electrophilic aromatic substitution rules.

This guide compares three distinct synthetic methodologies:

  • Oxidative Transformation: Riley oxidation of 3-methylacetophenone using Selenium Dioxide (

    
    ).
    
  • Nucleophilic Substitution: Grignard reaction of 3-bromotoluene with Diethyl Oxalate.

  • Catalytic Carbonylation: Palladium-catalyzed double carbonylation of 3-bromotoluene.

Part 1: Detailed Reagent Analysis

Method A: The Oxidative Route (Selenium Dioxide)

Reagent: Selenium Dioxide (


) in Pyridine.
Precursor:  3-Methylacetophenone.

Mechanism & Causality: This method utilizes the Riley Oxidation .


 selectively oxidizes the 

-methyl group of the acetophenone to a keto-aldehyde, which, in the presence of water or during workup, converts to the

-keto acid. The position of the substituent is "locked" by the starting material (3-methylacetophenone), ensuring 100% regiochemical fidelity.
  • Pros: Direct, one-step transformation; high atom economy regarding the carbon skeleton.

  • Cons:

    
     is highly toxic and teratogenic; reduction produces colloidal selenium (red solid) which is difficult to filter; pyridine solvent is odorous and requires careful handling.
    
Method B: The Organometallic Route (Diethyl Oxalate)

Reagent: Magnesium (Mg) + Diethyl Oxalate. Precursor: 3-Bromotoluene.

Mechanism & Causality: This is a classical Grignard approach. 3-Bromotoluene is converted to 3-tolylmagnesium bromide. This nucleophile attacks one carbonyl of diethyl oxalate. Critical Control Point: The reaction must be performed by adding the Grignard to an excess of diethyl oxalate at low temperature (inverse addition). If the oxalate is added to the Grignard, the highly reactive ketone intermediate will react with a second equivalent of Grignard to form a tertiary alcohol (double addition), destroying the product.

  • Pros: Uses readily available aryl halides; avoids heavy metal toxicity (

    
    ); high regiocontrol.
    
  • Cons: Moisture sensitive; requires a two-step process (synthesis of the ester followed by hydrolysis); use of diethyl ether/THF poses flammability risks.

Method C: The Catalytic Route (Pd-Carbonylation)

Reagent: Carbon Monoxide (CO),


 catalyst.
Precursor:  3-Bromotoluene.

Mechanism & Causality: Double Carbonylation involves the oxidative addition of the aryl halide to Pd(0), followed by the insertion of two molecules of CO. In the presence of water (or hydroxide), this yields the


-keto acid directly.
  • Pros: "Green" chemistry potential (catalytic metal use); avoids stoichiometric waste; scalable.

  • Cons: Requires high-pressure equipment (autoclaves) for CO gas; CO is toxic; catalyst cost.

Part 2: Comparative Data & Decision Matrix

Performance Metrics
FeatureMethod A:

Oxidation
Method B: Grignard / OxalateMethod C: Pd-Carbonylation
Starting Material 3-Methylacetophenone3-Bromotoluene3-Bromotoluene
Step Count 1 (Oxidation)2 (Coupling + Hydrolysis)1 (Catalytic)
Typical Yield 75 – 85%60 – 70% (overall)70 – 85%
Regioselectivity Excellent (>99%)Excellent (>99%)Excellent (>99%)
Safety Profile Poor (Toxic Se waste)Moderate (Fire hazard)Moderate (CO gas, Pressure)
Purification Precipitation/RecrystallizationDistillation/RecrystallizationColumn/Extraction
Scalability Medium (Waste disposal limits)High (Standard plant ops)High (If autoclave available)
Decision Pathway (Visualized)

SynthesisPathways Start Target: 2-(3-Methylphenyl)-2-oxoacetic acid Decision Select Precursor Start->Decision RouteA Precursor: 3-Methylacetophenone Decision->RouteA Ketone Available RouteB Precursor: 3-Bromotoluene Decision->RouteB Halide Available Method1 Method A: SeO2 Oxidation (Riley Oxidation) RouteA->Method1 Method2 Method B: Grignard + Diethyl Oxalate (Nucleophilic Substitution) RouteB->Method2 Standard Lab Method3 Method C: Pd-Catalyzed Double Carbonylation RouteB->Method3 High Pressure/Ind. Outcome1 Yield: ~80% Issue: Toxic Se Waste Method1->Outcome1 Outcome2 Yield: ~65% Issue: Moisture Sensitive Method2->Outcome2 Outcome3 Yield: ~80% Issue: CO Gas Handling Method3->Outcome3

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and lab capabilities.

Part 3: Experimental Protocols

Protocol A: Selenium Dioxide Oxidation (Recommended for Small Scale)

Scope: Ideal for rapid gram-scale synthesis where waste disposal is manageable.

Reagents:

  • 3-Methylacetophenone (1.0 eq)[1]

  • Selenium Dioxide (1.5 eq)[1]

  • Pyridine (Solvent, 10-15 volumes)

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Dissolve 3-methylacetophenone (e.g., 13.4 g, 100 mmol) in pyridine (150 mL).

  • Addition: Add Selenium Dioxide (16.6 g, 150 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (115°C) for 3–4 hours. The solution will darken as red selenium precipitates.[2]

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove metallic selenium. Wash the pad with small amounts of pyridine.

  • Workup:

    • Distill off the majority of pyridine under reduced pressure.

    • Dissolve the residue in dilute NaOH (10%) to form the sodium salt.

    • Wash the aqueous layer with Ether (to remove unreacted ketone).

    • Acidify the aqueous layer with HCl (pH ~1-2). The product, 2-(3-methylphenyl)-2-oxoacetic acid, will precipitate.

  • Purification: Recrystallize from water or acetic acid/water.

Protocol B: Grignard Reaction (Recommended for Scalability)

Scope: Ideal for larger batches avoiding toxic heavy metals.

Reagents:

  • 3-Bromotoluene (1.0 eq)

  • Magnesium Turnings (1.1 eq)

  • Diethyl Oxalate (2.0 eq)

  • Diethyl Ether or THF (Anhydrous)[3]

Workflow:

  • Grignard Formation:

    • Activate Mg turnings (2.6 g, 110 mmol) in anhydrous ether (50 mL) with a crystal of iodine.

    • Add a solution of 3-bromotoluene (17.1 g, 100 mmol) in ether (50 mL) dropwise to maintain a gentle reflux. Stir for 1 hour after addition.

  • Acylation (Inverse Addition):

    • Cool a separate flask containing Diethyl Oxalate (29.2 g, 200 mmol) in ether (100 mL) to -10°C.

    • Cannulate the prepared Grignard solution slowly into the oxalate solution over 45 minutes. Crucial: Keep temperature < 0°C to prevent double addition.

  • Quench: Stir for 1 hour at 0°C, then quench with saturated

    
    .
    
  • Isolation of Ester: Extract with ether, dry over

    
    , and concentrate. Distill excess diethyl oxalate to obtain the intermediate ester (Ethyl 2-(3-methylphenyl)-2-oxoacetate).
    
  • Hydrolysis:

    • Dissolve the crude ester in Ethanol (50 mL) and add 10% NaOH (50 mL).

    • Stir at room temperature for 2 hours.

    • Acidify with HCl. Extract the free acid with ethyl acetate.[4]

    • Concentrate and recrystallize (Hexane/EtOAc).[4]

Part 4: Mechanistic Visualization

Pathway: Grignard vs. Double Addition (The Critical Control)

GrignardMechanism cluster_control Process Control Mg 3-Bromotoluene + Mg Grignard 3-Tolyl-MgBr Mg->Grignard Intermediate Tetrahedral Intermediate Grignard->Intermediate Attack C=O Oxalate Diethyl Oxalate (Excess, -10°C) ProductEster Target Ester (Mono-addition) Intermediate->ProductEster Eliminate EtO- Byproduct Tertiary Alcohol (Double Addition) ProductEster->Byproduct Reaction with excess Grignard (If Temp High)

Caption: To ensure the Target Ester is formed, the Grignard must be added to excess Oxalate (Inverse Addition) to prevent the second attack leading to the byproduct.

References

  • Riley Oxidation of Acetophenones

    • Source: Organic Syntheses, Coll.[1][2][5] Vol. 10, p. 64 (2004). "Oxidation of Acetophenones to alpha-Ketoacids."

    • Relevance: Establishes the standard protocol for oxid
  • Grignard Reaction with Diethyl Oxalate

    • Source:Journal of the American Chemical Society, "The Reaction of Grignard Reagents with Oxalic Esters."
    • Relevance: Defines the inverse addition technique required to maximize keto-ester yield.
  • Palladium-Catalyzed Double Carbonylation

    • Source:Chemical Reviews, "Palladium-catalyzed double carbonyl
    • Relevance: Provides the mechanistic basis for the "Green" c
  • Synthesis of Phenylglyoxylic Acid Derivatives

    • Source: Google Patents, WO2000063162A1. "Process for the preparation of phenyl glyoxylic acid ester oximes."
    • Relevance: Industrial context for synthesizing methyl-substituted phenylglyoxylic acids.[6]

Sources

Safety Operating Guide

Advanced Safety and Operational Guide: Handling 2-(3-Methylphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, 2-(3-Methylphenyl)-2-oxoacetic acid (CAS: 61560-94-9)—also known as m-tolylglyoxylic acid—has emerged as a critical building block for synthesizing pharmaceutical intermediates . While it is a versatile small molecule scaffold, its active oxoacetic acid moiety presents specific occupational hazards. Because empirical safety data on this specific substituted derivative is often extrapolated from its parent structural analog, phenylglyoxylic acid (CAS: 611-73-4) , laboratory professionals must apply stringent, structurally-informed safety protocols.

This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal, designed specifically for researchers and drug development professionals.

Chemical Hazard Profile & Causality

Table 1: GHS Hazard Classification and Mechanistic Causality

GHS Hazard StatementCategoryMechanistic CausalityRequired Mitigation
H315: Causes skin irritation Skin Irrit. 2Acidic carboxyl group reacts with epidermal moisture, disrupting the lipid bilayer and causing localized erythema .Impervious barrier (Nitrile gloves, lab coat).
H319: Causes serious eye irritation Eye Irrit. 2ADirect contact with the aqueous environment of the cornea causes rapid pH drop and protein denaturation .ANSI Z87.1/EN166 safety goggles.
H335: May cause respiratory irritation STOT SE 3Inhalation of fine crystalline dust interacts with the mucosal lining of the respiratory tract, inducing inflammation .Local exhaust ventilation (Fume hood).
Logical Workflow for PPE Selection

PPE_Workflow Start Hazard: 2-(3-Methylphenyl) -2-oxoacetic acid Skin Skin Contact (H315) Start->Skin Risk Eye Eye Contact (H319) Start->Eye Risk Inhalation Inhalation (H335) Start->Inhalation Risk Gloves Nitrile Gloves (Min 0.11mm) Skin->Gloves Mitigation Coat Impervious Lab Coat Skin->Coat Mitigation Goggles Safety Goggles (EN166/ANSI Z87.1) Eye->Goggles Mitigation FumeHood Fume Hood / N95 Mask Inhalation->FumeHood Mitigation Safe Safe Operational Handling Gloves->Safe Coat->Safe Goggles->Safe FumeHood->Safe

Logical workflow for PPE selection mitigating specific GHS hazards of m-tolylglyoxylic acid.

Comprehensive PPE Matrix

To ensure a self-validating safety system, PPE must be selected based on chemical resistance and operational ergonomics.

  • Hand Protection: Use nitrile gloves (minimum thickness 0.11 mm).

    • Causality: Nitrile provides excellent resistance to weak organic acids. Do not use standard latex, as it offers inferior chemical resistance and can cause contact dermatitis, which exacerbates acid irritation .

    • Validation Step: Perform a visual air-inflation test on gloves prior to donning to check for micro-tears.

  • Eye Protection: Snug-fitting chemical safety goggles (compliant with NIOSH/EN166 standards) .

    • Causality: Standard safety glasses with side shields are insufficient because airborne crystalline dust can bypass the shields and settle on the conjunctiva .

  • Body Protection: A knee-length, flame-resistant or standard cotton lab coat with fully extended sleeves.

    • Causality: Prevents dust accumulation on street clothing, which could lead to delayed dermal exposure .

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood. If a fume hood is unavailable or during a large spill, an N95 particulate respirator or a half-mask respirator with P100 cartridges is mandatory .

    • Causality: The compound's dust particles are small enough to be inhaled, triggering H335 respiratory tract irritation .

Operational Procedures: Step-by-Step Methodology

True laboratory safety relies on procedural discipline. Follow this self-validating workflow for dispensing and handling:

Phase 1: Pre-Experiment Setup
  • Ventilation Verification: Turn on the fume hood and verify the face velocity monitor reads between 80 and 120 feet per minute (fpm). Why: This range ensures optimal containment of aerosolized powders without creating turbulent vortices that blow dust back at the user.

  • Tool Selection: Use a grounded, anti-static stainless steel or ceramic spatula. Why: Plastic spatulas can generate static electricity, causing the fine powder to repel and scatter across the benchtop.

Phase 2: Handling and Dispensing
  • Container Opening: Open the reagent bottle only inside the active fume hood. Keep the container tightly closed when not actively dispensing to prevent moisture degradation .

  • Weighing Protocol: Use a closed-system analytical balance if possible. If using an open balance, weigh the material into a pre-tared, sealable static-free weigh boat or glass vial.

  • Transfer: Transfer the sealed vial to the reaction vessel. Rinse the weigh boat with the reaction solvent (e.g., anhydrous DMSO or dichloromethane) to ensure quantitative transfer and neutralize residual dust .

Phase 3: Spill Response Protocol
  • Assessment: For spills < 50g inside the fume hood, proceed with local cleanup. For larger spills outside the hood, evacuate the immediate area and don a P100 respirator .

  • Containment: Do not use water initially, as it will dissolve the acid and spread the corrosive hazard .

  • Neutralization & Collection: Gently cover the spill with a dry, inert absorbent (e.g., diatomaceous earth or sand) . Carefully sweep the mixture using a dedicated dustpan to avoid aerosolizing the powder.

  • Decontamination: After removing the bulk solid, wash the surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a water wipe .

Waste Disposal Plan

Improper disposal of oxoacetic acid derivatives can lead to environmental contamination and regulatory violations.

  • Solid Waste: Place all contaminated consumables (gloves, weigh boats, paper towels) into a clearly labeled, sealable solid hazardous waste container .

  • Liquid Waste: Aqueous or organic solutions containing 2-(3-Methylphenyl)-2-oxoacetic acid must be collected in compatible, clearly labeled waste carboys. Do not mix with strong oxidizing agents or strong bases, as exothermic neutralization can occur .

  • Final Disposal: Transfer to an approved, licensed hazardous waste disposal facility in accordance with local, state, and federal environmental regulations (e.g., EPA guidelines in the US) .

References
  • PubChem. "Phenylglyoxylic Acid | C8H6O3 | CID 11915." National Center for Biotechnology Information. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.